Technical Documentation Center

Azepan-4-one oxime Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Azepan-4-one oxime
  • CAS: 889944-79-0

Core Science & Biosynthesis

Foundational

"Azepan-4-one oxime" synthesis from azepan-4-one and hydroxylamine

An In-Depth Technical Guide for Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of azepan-4-one oxime from its corresponding ketone, azepan-4-one, and hydro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of azepan-4-one oxime from its corresponding ketone, azepan-4-one, and hydroxylamine. Azepan-4-one oxime serves as a critical intermediate in synthetic organic chemistry, particularly as a precursor to substituted caprolactams via the Beckmann rearrangement—a transformation of significant interest in the development of novel therapeutics and advanced polymers. This document details the underlying reaction mechanism, provides a robust, field-tested experimental protocol adapted from established procedures, and outlines key analytical techniques for product characterization. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this valuable heterocyclic building block.

Introduction and Strategic Importance

The synthesis of oximes from cyclic ketones is a cornerstone reaction in organic synthesis. Azepan-4-one oxime, the subject of this guide, is of particular strategic importance. The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The conversion of the ketone at the 4-position to an oxime functionality opens a gateway to further chemical diversification.

The most notable application of cyclic oximes is their participation in the Beckmann rearrangement, which transforms the oxime into a lactam.[1] In the case of azepan-4-one oxime, this rearrangement yields a substituted caprolactam, a structural motif central to the production of Nylon-6 and a key component in numerous pharmaceutical agents.[1] Mastering the synthesis of the oxime is, therefore, the critical first step in accessing these high-value downstream products.

This guide provides the necessary expertise to reliably synthesize and validate azepan-4-one oxime, empowering research and development teams to accelerate their discovery programs.

The Mechanism of Oximation

The formation of an oxime from a ketone and hydroxylamine is a classic example of a nucleophilic addition-elimination reaction. The process is pH-dependent and involves two primary stages.[2]

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of azepan-4-one. The nitrogen atom is a stronger nucleophile than the oxygen due to its lower electronegativity.[3] This attack forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration (Elimination): The carbinolamine intermediate is unstable and readily eliminates a molecule of water. This elimination step is typically acid-catalyzed, involving protonation of the hydroxyl group to form a better leaving group (H₂O). A subsequent deprotonation results in the formation of the carbon-nitrogen double bond (C=N) characteristic of the oxime.

The overall reaction is reversible, and the removal of water can be used to drive the equilibrium towards the product.

Oximation_Mechanism Figure 1: Mechanism of Oximation Azepan4one Azepan-4-one Intermediate Tetrahedral Intermediate (Carbinolamine) Azepan4one->Intermediate Nucleophilic Addition Hydroxylamine + NH₂OH Oxime Azepan-4-one Oxime Intermediate->Oxime Dehydration (-H₂O) Water + H₂O

Caption: Figure 1: Mechanism of Oximation

Materials and Safety Precautions

A thorough understanding and implementation of safety protocols are paramount for any chemical synthesis. The primary starting material, azepan-4-one, is typically supplied as its hydrochloride salt to improve stability and handling.

Reagent and Equipment List
Reagent/MaterialGradeSupplier Recommendation
Azepan-4-one hydrochloride (C₆H₁₂ClNO)≥95%Carl ROTH, AChemBlock
Hydroxylamine hydrochloride (NH₂OH·HCl)≥98%Standard Supplier
Sodium Acetate (anhydrous, CH₃COONa)≥99%Standard Supplier
Methanol (CH₃OH)AnhydrousStandard Supplier
Ethyl Acetate (EtOAc)Reagent GradeStandard Supplier
Deionized Water (H₂O)N/AIn-house
Magnesium Sulfate (anhydrous, MgSO₄)Reagent GradeStandard Supplier
Round-bottomed flask (100 mL)Borosilicate glassN/A
Reflux condenserBorosilicate glassN/A
Magnetic stirrer and stir barN/AN/A
Heating mantle or oil bathN/AN/A
Separatory funnel (250 mL)Borosilicate glassN/A
Rotary evaporatorN/AN/A
Safety Profile

It is mandatory to handle all chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

CompoundCAS NumberHazard Statements
Azepan-4-one hydrochloride50492-22-3H302/H332: Harmful if swallowed or inhaled. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.[4][5]
Hydroxylamine hydrochloride5470-11-1H290: May be corrosive to metals. H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H351: Suspected of causing cancer. H373: May cause damage to organs through prolonged or repeated exposure. H410: Very toxic to aquatic life with long-lasting effects.
Methanol67-56-1H225: Highly flammable liquid and vapor. H301/H311/H331: Toxic if swallowed, in contact with skin or if inhaled. H370: Causes damage to organs.

Detailed Experimental Protocol

This protocol is adapted from a highly reliable, peer-reviewed procedure for the synthesis of acetophenone oxime published in Organic Syntheses, a trusted source for robust chemical preparations.[6] The stoichiometry and workup have been adjusted for the specific properties of azepan-4-one hydrochloride.

Reaction Setup and Execution

Experimental_Workflow Figure 2: Experimental Workflow for Azepan-4-one Oxime Synthesis cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Charge flask with Azepan-4-one HCl, Hydroxylamine HCl, and Sodium Acetate B 2. Add anhydrous Methanol A->B C 3. Heat to 80°C with stirring B->C D 4. Reflux for 3 hours C->D E 5. Cool to room temperature D->E F 6. Quench with Deionized Water E->F G 7. Extract with Ethyl Acetate (3x) F->G H 8. Combine organic layers G->H I 9. Dry over anhydrous MgSO₄ H->I J 10. Filter and concentrate via rotary evaporation I->J K 11. Obtain crude product as a solid/oil J->K L 12. Purify via recrystallization or column chromatography (if necessary) K->L M 13. Characterize by NMR, IR, MS L->M

Caption: Figure 2: Experimental Workflow for Azepan-4-one Oxime Synthesis

Step-by-Step Procedure:

  • Reagent Charging: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add azepan-4-one hydrochloride (5.0 g, 33.4 mmol, 1.0 equiv), hydroxylamine hydrochloride (3.48 g, 50.1 mmol, 1.5 equiv), and anhydrous sodium acetate (6.85 g, 83.5 mmol, 2.5 equiv).[6] The sodium acetate acts as a base to neutralize the HCl from both starting materials, liberating the free hydroxylamine and azepan-4-one in situ.

  • Solvent Addition: Add anhydrous methanol (60 mL) to the flask.

  • Reaction Conditions: Fit the flask with a reflux condenser and place it in a pre-heated oil bath at 80 °C. Stir the resulting white slurry vigorously.

  • Reaction Monitoring: Maintain the reaction at 80 °C for 3 hours. The progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexanes. The ketone starting material should have a higher Rf value than the more polar oxime product.

  • Cooling and Quenching: After 3 hours, remove the flask from the oil bath and allow it to cool to room temperature.

  • Workup - Extraction: Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of deionized water. Rinse the reaction flask with ethyl acetate (3 x 40 mL) and add the rinsings to the separatory funnel. Shake the funnel vigorously, venting frequently.

  • Phase Separation: Separate the layers and extract the aqueous layer two more times with 40 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry them over anhydrous magnesium sulfate (approx. 15 g) for 10-15 minutes. Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure.

  • Purification: The crude product, likely a white to off-white solid or a viscous oil, can be purified further if necessary. Recrystallization from a solvent system like ethyl acetate/hexanes is often effective.[7] If the product is an oil or if impurities persist, purification by flash column chromatography on silica gel may be required.

Characterization and Validation

Proper characterization is essential to confirm the identity and purity of the synthesized azepan-4-one oxime.

Spectroscopic Analysis

The following table outlines the expected spectroscopic data for azepan-4-one oxime. These values are predicted based on standard chemical shift tables and data from structurally similar cyclic oximes.[8][9]

TechniqueExpected Observations
¹H NMR δ (ppm) in CDCl₃: - ~8.0-9.5 (broad s, 1H): N-OH proton, exchangeable with D₂O.- ~3.2-3.5 (m, 2H): CH ₂ adjacent to the nitrogen atom (C7-H).- ~2.8-3.1 (m, 2H): CH ₂ alpha to the C=N bond (C5-H).- ~2.4-2.7 (m, 2H): CH ₂ alpha to the C=N bond (C3-H).- ~1.7-2.0 (m, 2H): CH ₂ beta to the nitrogen atom (C6-H).- ~1.5-1.8 (broad s, 1H): N-H proton of the azepane ring.
¹³C NMR δ (ppm) in CDCl₃: - ~158-162: C =NOH carbon (C4).- ~45-50: C H₂ adjacent to the nitrogen atom (C7).- ~35-40: C H₂ alpha to the C=NOH group (C5).- ~25-30: C H₂ alpha to the C=NOH group (C3).- ~20-25: C H₂ beta to the nitrogen atom (C6).
FT-IR (cm⁻¹): - ~3150-3400 (broad): O-H stretch of the oxime.- ~3300 (sharp/medium): N-H stretch of the secondary amine.- ~2850-2950 (multiple bands): C-H stretching.- ~1640-1680 (medium-weak): C=N stretch.
Mass Spec. (ESI+): Expected m/z for [M+H]⁺ = 129.1073 (Calculated for C₆H₁₃N₂O⁺).
Physical Properties
  • Appearance: Expected to be a white to off-white crystalline solid or oil.

  • Yield: Based on similar preparations, yields in the range of 75-90% are anticipated.

Conclusion

This guide provides a detailed, actionable framework for the synthesis, purification, and characterization of azepan-4-one oxime. By leveraging a well-established oximation methodology and providing clear, step-by-step instructions, researchers can confidently produce this key synthetic intermediate. The successful synthesis of azepan-4-one oxime is a critical enabling step for further exploration of the valuable chemical space of substituted lactams, contributing to advancements in both pharmaceutical sciences and materials chemistry.

References

  • Carl ROTH. (2025, March 10). Safety Data Sheet: Azepan-4-one hydrochloride. Retrieved from [Link]

  • Rzepa, H. S. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone oxime. Org. Synth. 2022, 99, 248-261. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • Yergaliyeva, E. M., et al. (2020). Synthesis of substituted tetrahydropyran-4-one and its oxime. International Journal of Biology and Chemistry, 13(1), 69-79. Retrieved from [Link]

  • Al-Rawashdeh, N. A. F., et al. (2018). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Asian Journal of Chemical Sciences, 4(4), 1-8. Retrieved from [Link]

  • U.S. Patent 6,235,935 B1. (2001). Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones. Google Patents.
  • Tsupryk, A., et al. (2016). oximes of seven-membered heterocyclic compounds containing one heteroatom. Chemistry of Heterocyclic Compounds, 52(4), 205-226. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone O-acetyl oxime. Org. Synth. 2018, 95, 300-313. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • Rzepa, H. S. (2012, September 25). Oxime formation from hydroxylamine and ketone. Part 2: Elimination. Henry Rzepa's Blog. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Azepan-4-one Oxime – Synthesis, Characterization, and Utility

Executive Summary Azepan-4-one oxime (Hexahydro-4H-azepin-4-one oxime) represents a critical intermediate in the synthesis of medium-ring nitrogen heterocycles. Unlike its ubiquitous isomer azepan-2-one (caprolactam), th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azepan-4-one oxime (Hexahydro-4H-azepin-4-one oxime) represents a critical intermediate in the synthesis of medium-ring nitrogen heterocycles. Unlike its ubiquitous isomer azepan-2-one (caprolactam), the 4-one derivative possesses a unique asymmetry relative to the nitrogen atom, making it a valuable scaffold for non-peptidic protease inhibitors, CCR5 antagonists, and novel diazocane architectures via ring expansion.

This guide details the robust synthesis of the azepan-4-one scaffold, its conversion to the oxime, and the subsequent characterization required to validate the chemical identity of this versatile intermediate.

Synthetic Pathway & Methodology

The synthesis of azepan-4-one oxime is a two-stage process. The primary challenge lies not in the oximation, but in the efficient construction of the 7-membered ketone precursor, Azepan-4-one , which is thermodynamically less favored than 5- or 6-membered rings.

Stage 1: Construction of the Azepan-4-one Scaffold

Method of Choice: Tiffeneau-Demjanov / Buchner-Curtius-Schlotterbeck Ring Expansion. Rationale: Classical Dieckmann condensation often suffers from low yields for 7-membered rings due to entropic factors and transannular interactions. The ring expansion of 4-piperidones using diazoacetates is scalable and regioselective.

Protocol: Ring Expansion of N-Boc-4-piperidone

Reagents: tert-Butyl 4-oxopiperidine-1-carboxylate (Starting Material), Ethyl diazoacetate (EDA), BF₃·Et₂O (Lewis Acid).

  • Setup: In a flame-dried flask under N₂, dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous Et₂O. Cool to -25°C.

  • Catalyst Addition: Add BF₃·Et₂O (1.1 eq) dropwise. The solution may darken.

  • Expansion: Add Ethyl diazoacetate (1.2 eq) slowly to maintain internal temperature < -20°C. Critical Step: Rapid addition risks uncontrolled N₂ evolution and carbene dimerization.

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc. The intermediate is a beta-keto ester.

  • Decarboxylation: Reflux the intermediate in wet DMSO with NaCl (Krapcho decarboxylation) or hydrolyze/decarboxylate with dilute HCl to yield N-Boc-azepan-4-one .

Stage 2: Oximation of Azepan-4-one

Rationale: The conversion of the ketone to the oxime creates a geometric isomer set (E/Z) capable of undergoing Beckmann rearrangement.

Protocol: Oximation

Reagents: N-Boc-azepan-4-one, Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium Acetate (NaOAc).[1]

  • Solvation: Dissolve N-Boc-azepan-4-one (10 mmol) in Ethanol/Water (9:1 v/v).

  • Buffering: Add NaOAc (15 mmol) to buffer the HCl released, preventing Boc-deprotection.

  • Addition: Add NH₂OH·HCl (12 mmol) in one portion.

  • Reaction: Reflux for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

    • Endpoint: Disappearance of the ketone spot; appearance of a more polar oxime spot.

  • Isolation: Evaporate EtOH. Dilute with water. Extract with CH₂Cl₂. Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from Hexane/EtOAc is preferred over chromatography to avoid oxime hydrolysis on acidic silica.

Chemical Characterization

Validating the structure of azepan-4-one oxime requires distinguishing it from its ketone precursor and identifying the potential E/Z isomerism.

Spectroscopic Profile[2][3]
TechniqueParameterDiagnostic SignalInterpretation
IR Spectroscopy ν (C=O)Absent (was ~1710 cm⁻¹)Confirms consumption of ketone.
ν (C=N)1640–1660 cm⁻¹ Weak/Medium band; confirms oxime formation.
ν (O-H)3200–3400 cm⁻¹ Broad band; confirms hydroxyl group.
¹H NMR (CDCl₃)α-Protonsδ 2.4 – 2.6 ppm Protons at C3 and C5 shift downfield due to C=N anisotropy.
Oxime OHδ 8.0 – 10.0 ppm Broad singlet; exchangeable with D₂O.
¹³C NMR C=Nδ 155 – 160 ppm Distinctive oxime carbon signal.
MS (ESI) [M+H]⁺m/z 229.15 (for N-Boc)Matches Formula C₁₁H₂₀N₂O₃.
Isomerism Analysis (E vs Z)

Because the azepan-4-one ring is asymmetric (Path N-C2-C3 vs Path N-C7-C6-C5), the oxime forms two geometric isomers:

  • E-isomer: OH group anti to C3.

  • Z-isomer: OH group anti to C5.

Note: In ¹H NMR, the α-methylene protons syn to the OH group are generally deshielded (downfield shift) relative to the anti protons due to the anisotropy of the hydroxyl lone pairs.

Reaction Pathways & Visualization

The following diagram illustrates the synthesis of the oxime and its divergent fate in the Beckmann Rearrangement, a key application for expanding the ring to 8-membered diazocanones.

AzepanOneOxime Piperidone N-Boc-4-Piperidone (6-membered) Azepanone N-Boc-Azepan-4-one (7-membered Ketone) Piperidone->Azepanone Ring Expansion (-N2) Diazo Ethyl Diazoacetate BF3·Et2O Diazo->Azepanone Oxime Azepan-4-one Oxime (Target Intermediate) Azepanone->Oxime Condensation NH2OH NH2OH·HCl NaOAc NH2OH->Oxime LactamA 1,4-Diazocan-5-one (Migration of C3) Oxime->LactamA Path A (Anti-C3) LactamB 1,5-Diazocan-2-one* (Migration of C5) Oxime->LactamB Path B (Anti-C5) Beckmann Beckmann Rearrangement (PCl5 or SOCl2) Beckmann->LactamA

Figure 1: Synthetic workflow from piperidone precursor to azepan-4-one oxime and subsequent ring expansion pathways.[2]

Key Applications & Utility

Beckmann Rearrangement (Ring Expansion)

The primary utility of azepan-4-one oxime is the generation of diazocanones (8-membered rings).

  • Mechanism: Acid-mediated rearrangement where the alkyl group anti to the oxime hydroxyl migrates to the nitrogen.[3][4]

  • Regioselectivity: Separation of E and Z oxime isomers allows for the selective synthesis of either 1,4-diazocan-5-one or the isomeric 1,5-diazocan-2-one (numbering assumes N1 is the original amine).

Reduction to 4-Aminoazepanes

Reduction of the oxime (e.g., using LiAlH₄ or H₂/Raney Ni) yields 4-aminoazepane . This diamine scaffold is a core motif in:

  • Muscarinic receptor antagonists.

  • Rho-kinase (ROCK) inhibitors (e.g., Fasudil analogs).

O-Alkylation

The oxime oxygen can be alkylated to form oxime ethers (C=N-O-R), which serve as stable pharmacophores in drug design, improving metabolic stability compared to the parent ketone.

References

  • Large-Scale Synthesis of Azepan-4-one: Wei, X., et al. "Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate."[5] Organic Process Research & Development, vol. 14, no. 6, 2010, pp. 1511–1516. [Link]

  • Beckmann Rearrangement Mechanisms: Gawley, R. E.[4][6][7] "The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations." Organic Reactions, 1988. [Link]

  • Azepan-4-one Chemical Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 1501891, Azepan-4-one." PubChem, 2025.[8][9] [Link]

  • Oxime Synthesis & Properties: Ābele, E., et al. "Oximes of Seven-Membered Heterocyclic Compounds Containing One Heteroatom."[1] Latvian Journal of Chemistry, 2011.[1] [Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Beckmann Rearrangement of Azepan-4-one Oxime

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The Beckmann rearrangement is a cornerstone of organic synthesis, providing a robust pathway for the conversio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Beckmann rearrangement is a cornerstone of organic synthesis, providing a robust pathway for the conversion of ketoximes into N-substituted amides and lactams.[1][2] This guide offers a comprehensive technical overview of the Beckmann rearrangement, with a specific focus on the transformation of Azepan-4-one oxime into its corresponding lactam, a valuable scaffold in medicinal chemistry. We will delve into the underlying mechanism, provide a validated experimental protocol, discuss optimization strategies, and present a guide for troubleshooting common issues. This document is intended to serve as a practical resource for researchers in both academic and industrial settings, particularly those involved in drug discovery and process development.

Introduction: The Significance of Lactams and the Beckmann Rearrangement

Lactams, or cyclic amides, are privileged structures in pharmacology and industrial chemistry.[3][4] They form the core of numerous blockbuster drugs, including penicillins and cephalosporins, and are key monomers in the production of polymers like Nylon-6.[1][5] The direct and efficient synthesis of substituted lactams is, therefore, a critical endeavor in modern chemistry.[3][6][7]

The Beckmann rearrangement, discovered by Ernst Otto Beckmann in 1886, offers a powerful and atom-economical method for this transformation. The reaction involves the acid-catalyzed rearrangement of a ketoxime to its corresponding amide or lactam.[1][2] Specifically, the conversion of cyclic ketoximes to lactams via ring expansion is a widely utilized strategy.[4][8] This guide will focus on the application of this reaction to Azepan-4-one oxime, a seven-membered cyclic ketoxime, to yield a substituted caprolactam derivative.

Mechanistic Insights: The Journey from Oxime to Lactam

Understanding the reaction mechanism is paramount for optimizing conditions and predicting outcomes. The Beckmann rearrangement proceeds through a well-defined, yet sensitive, series of steps.

Core Mechanism:

  • Activation of the Hydroxyl Group: The reaction is initiated by an acid catalyst, which protonates the hydroxyl group of the oxime, converting it into a good leaving group (water).[2][9] A variety of Brønsted and Lewis acids are effective, including sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus pentachloride (PCl₅).[1][2][4]

  • Concerted Rearrangement: The group positioned anti-periplanar to the leaving group on the nitrogen atom migrates from carbon to the electron-deficient nitrogen in a concerted 1,2-shift.[1][2][4] This stereospecificity is a hallmark of the Beckmann rearrangement and dictates the final product structure.[1][10] This migration results in the formation of a nitrilium ion intermediate.[9]

  • Hydration and Tautomerization: The nitrilium ion is then attacked by a water molecule (or another nucleophile).[11] Subsequent deprotonation and tautomerization yield the final, stable lactam product.[9][11]

For Azepan-4-one oxime, two potential lactam products can be formed depending on which carbon atom migrates. The stereochemistry of the starting oxime (E/Z isomerism) is crucial in determining the migratory aptitude of the adjacent carbon atoms and thus the regioselectivity of the rearrangement.[10]

Diagram: The Beckmann Rearrangement Mechanism

G cluster_start Starting Material cluster_activation Activation cluster_rearrangement Rearrangement cluster_end Product Formation A Azepan-4-one Oxime B Protonated Oxime A->B + H⁺ C Nitrilium Ion Intermediate B->C - H₂O (Concerted Migration) D Lactam Precursor C->D + H₂O E Final Lactam Product D->E Tautomerization

Caption: Generalized mechanism of the acid-catalyzed Beckmann rearrangement.

Potential Side Reactions:

The primary competing reaction is the Beckmann fragmentation .[1] This pathway is favored when the migrating group can form a stable carbocation.[2] The fragmentation results in the formation of a nitrile instead of a lactam.[2][12] Careful selection of the acid catalyst and reaction temperature can minimize this side reaction.[1][10]

Experimental Protocol: A Validated Method

This section provides a detailed, step-by-step protocol for the Beckmann rearrangement of Azepan-4-one oxime. This protocol is designed to be self-validating by incorporating in-process checks.

Materials and Reagents:

  • Azepan-4-one oxime

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

Safety Precautions:

  • Polyphosphoric acid is highly corrosive and viscous. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

Diagram: Experimental Workflow

G Start Start: Azepan-4-one Oxime in Flask AddPPA Add Polyphosphoric Acid (PPA) (0-5 °C) Start->AddPPA Heat Heat Reaction Mixture (e.g., 80-100 °C) AddPPA->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Quench Quench with Ice & NaHCO₃ Monitor->Quench Complete Extract Extract with Dichloromethane (DCM) Quench->Extract Dry Dry Organic Layer (MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: Step-by-step workflow for the synthesis and purification.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Azepan-4-one oxime (1.0 eq).

  • Reagent Addition: Cool the flask in an ice bath. Carefully and slowly add polyphosphoric acid (PPA) (approx. 10 times the weight of the oxime). Causality: PPA serves as both the catalyst and the solvent. Its high viscosity necessitates careful handling, and the exothermic nature of its reaction with any residual moisture requires slow addition at low temperature.

  • Reaction: Remove the ice bath and heat the mixture with stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent). A sample for TLC can be prepared by taking a small aliquot of the reaction mixture and quenching it in a vial containing ice and NaHCO₃, then extracting with ethyl acetate. The disappearance of the starting oxime spot indicates reaction completion. Trustworthiness: This in-process control ensures the reaction is not stopped prematurely or allowed to proceed for too long, which could lead to byproduct formation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude lactam.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure lactam.

Process Optimization and Catalyst Selection

The choice of catalyst and reaction conditions can significantly impact the yield, purity, and reaction time. While PPA is a classic and effective reagent, several alternatives exist, each with its own advantages and disadvantages.[2]

Catalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Concentrated, often at elevated temperatures.Inexpensive and powerful.[1]Harsh conditions, potential for charring and side reactions.[13][14]
Polyphosphoric Acid (PPA) 80-120 °C, often used as solvent.Effective dehydrating agent, good yields.Viscous, difficult to stir and work-up.[11]
Tosyl Chloride (TsCl) In pyridine or with a base.Milder conditions, less likely to cause isomerization.[9]Requires stoichiometric amounts, pyridine can be difficult to remove.
Phosphorus Pentachloride (PCl₅) Aprotic solvent (e.g., ether, DCM).Effective at lower temperatures.Highly moisture-sensitive, generates HCl.
Cyanuric Chloride (TCT) With DMF, often at room temperature.Very mild conditions, high yields reported for some substrates.[15]Requires preparation of a complex.[15]

Optimization Insights: For acid-sensitive substrates, exploring milder reagents like TsCl or TCT is advisable.[10][16] A screening of solvents and temperatures for a chosen catalyst system can lead to significant improvements in yield and purity.[13]

Analytical Characterization

Unambiguous characterization of the starting material and the final lactam product is essential for validating the success of the rearrangement.

Expected Spectroscopic Data:

TechniqueAzepan-4-one OximeResulting LactamKey Changes and Rationale
IR (Infrared) Broad O-H stretch (~3200 cm⁻¹), C=N stretch (~1650 cm⁻¹)N-H stretch (~3300 cm⁻¹), strong C=O (amide) stretch (~1670 cm⁻¹)Disappearance of the O-H and C=N peaks and appearance of the characteristic N-H and amide C=O absorptions are definitive indicators of the rearrangement.
¹H NMR Protons α to the C=N group will have distinct chemical shifts.Appearance of a broad singlet for the N-H proton. Protons α to the newly formed carbonyl and nitrogen will show significant shifts compared to the starting material.The appearance of the amide proton (NH) signal and the downfield shift of protons α to the carbonyl group are key diagnostic features.
¹³C NMR C=N carbon signal around 160 ppm.Appearance of a C=O (amide) carbon signal around 175 ppm.The upfield shift of the former C=N carbon and the appearance of the amide carbonyl signal confirm the structural change.
Mass Spec (MS) Molecular ion peak corresponding to the formula C₆H₁₂N₂O.Molecular ion peak will be identical to the starting material (isomer).Fragmentation patterns will differ significantly, reflecting the new connectivity.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient acid catalyst or catalyst deactivation.[10] 2. Reaction temperature is too low.[10] 3. Poor quality of starting oxime.1. Increase catalyst loading or use a fresh batch.[14] 2. Gradually increase the reaction temperature while monitoring by TLC. 3. Re-purify the starting oxime.
Formation of Nitrile (Fragmentation) 1. Migrating group forms a stable carbocation. 2. Reaction conditions are too harsh (high temp/strong acid).[14]1. This is inherent to the substrate; consider an alternative synthetic route. 2. Use a milder catalyst (e.g., TsCl, TCT) and lower the reaction temperature.[10]
Mixture of Lactam Isomers Starting material is a mixture of E/Z oxime isomers.[10]Separate the oxime isomers before the rearrangement or develop a separation method for the product lactams.
Dark/Black Reaction Mixture Decomposition of starting material or product due to overly harsh conditions.[10]Use a milder acid catalyst, lower the reaction temperature, and/or decrease the reaction time.[10]

Conclusion and Future Outlook

The Beckmann rearrangement of Azepan-4-one oxime is a reliable and efficient method for the synthesis of a substituted seven-membered lactam. By understanding the core mechanism and carefully selecting reaction conditions, researchers can achieve high yields of the desired product. The resulting lactam serves as a versatile building block for the synthesis of more complex, biologically active molecules, underscoring the continued relevance of this classic transformation in modern drug discovery and development.[6][7] Future work in this area may focus on developing even milder, more sustainable, and enantioselective catalytic systems to further enhance the utility of this powerful reaction.[3][17]

References

  • BIOENGINEER.ORG. (2026, February 16). Asymmetric Synthesis of Enantioenriched Lactams via Beckmann.
  • GeneOnline News. (2026, February 16).
  • PubMed. (2026, February 13). Asymmetric synthesis of enantioenriched lactams from cyclic ketones via Beckmann rearrangement.
  • PubMed. (2003, May 30).
  • Velmurugan, P., Kanniyappan, P., & Ghatak, T. (2025, July 11). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. Royal Society of Chemistry.
  • Wikipedia. (n.d.). Beckmann rearrangement.
  • Alfa Chemistry. (2025, June 24). Beckmann Rearrangement.
  • ResearchGate. (2026, February 18). Asymmetric synthesis of enantioenriched lactams from cyclic ketones via Beckmann rearrangement.
  • Scribd. (n.d.).
  • Velmurugan, P., Kanniyappan, P., & Ghatak, T. (2025, July 11). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. RSC Publishing.
  • BYJU'S. (n.d.). Beckmann Rearrangement.
  • Benchchem. (2025). Preventing side reactions during the Beckmann rearrangement of electron-rich oximes.
  • Benchchem. (2025).
  • AdiChemistry. (n.d.). BECKMANN REARRANGEMENT | MECHANISM.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
  • Slideshare. (n.d.). Beckmann rearrangement ppt.
  • Colacino, E., et al. (2021, January 27). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Sustainable Chemistry & Engineering.
  • J&K Scientific LLC. (2025, February 23). Beckmann Rearrangement.
  • Chemistry LibreTexts. (2023, January 22). Beckmann Rearrangement.
  • PMC. (n.d.).
  • Li, A. Y. (n.d.). Beckmann Rearrangement of Oximes under Very Mild Conditions.

Sources

Exploratory

Stereoisomerism in Azepan-4-one Oxime: Mechanistic Insights, E/Z Isomerization, and Synthetic Applications

Executive Summary Azepan-4-one derivatives are critical building blocks in the synthesis of complex pharmaceuticals, including fused bicyclic azepanes, opioid modulators, and neuropharmacological agents[1]. When the keto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azepan-4-one derivatives are critical building blocks in the synthesis of complex pharmaceuticals, including fused bicyclic azepanes, opioid modulators, and neuropharmacological agents[1]. When the ketone moiety at the C4 position is converted into an oxime, the restricted rotation of the resulting


 double bond, combined with the inherent asymmetry of the azepane ring, gives rise to distinct E and Z stereoisomers.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural definitions. Here, we will dissect the Cahn-Ingold-Prelog (CIP) logic that defines these isomers, detail a self-validating experimental protocol for their synthesis and analytical resolution, and demonstrate how their stereochemical divergence dictates their chemical destiny in ring-expansion reactions.

Structural Dynamics: The Origin of Asymmetry

To understand the E/Z isomerism of azepan-4-one oxime, one must first analyze the asymmetry of the parent ketone. Unlike symmetric cyclic ketones (e.g., cyclohexanone), azepan-4-one contains a heteroatom (nitrogen) at position 1, which breaks the plane of symmetry at C4.

Cahn-Ingold-Prelog (CIP) Priority Assignment

The assignment of E (Entgegen) and Z (Zusammen) configurations depends on the relative priorities of the two ring paths originating from C4:

  • Path A (via C3): C4

    
     C3 
    
    
    
    C2
    
    
    N1
  • Path B (via C5): C4

    
     C5 
    
    
    
    C6
    
    
    C7
    
    
    N1

Comparing the atomic shells radiating from C4:

  • Shell 1: C3 (Carbon) vs. C5 (Carbon)

    
    Tie.
    
  • Shell 2: C2 (Carbon) vs. C6 (Carbon)

    
    Tie.
    
  • Shell 3: C2 is bonded to N1 (Atomic Number 7). C6 is bonded to C7 (Atomic Number 6).

For the oxime group (


), the hydroxyl (-OH) group holds priority over the nitrogen's lone pair. Therefore:
  • Z-Isomer: The -OH group is syn (on the same side) to the higher-priority C3 path.

  • E-Isomer: The -OH group is syn to the lower-priority C5 path (and anti to C3).

EZ_Logic Ketone Azepan-4-one (Unsymmetrical) Hydroxylamine Hydroxylamine (pH 4.5 Buffer) Ketone->Hydroxylamine Condensation Z_Isomer Z-Oxime OH syn to C3 (Higher Priority) Hydroxylamine->Z_Isomer Kinetic/Thermodynamic Mixture E_Isomer E-Oxime OH syn to C5 (Lower Priority) Hydroxylamine->E_Isomer Kinetic/Thermodynamic Mixture Z_Isomer->E_Isomer Acid-Catalyzed Equilibration

Logical flow of azepan-4-one condensation yielding interconvertible E/Z oxime stereoisomers.

Experimental Protocol: Synthesis and Chromatographic Resolution

The synthesis of azepan-4-one oxime yields a mixture of E and Z isomers. Because these isomers can rapidly interconvert under certain catalytic or highly acidic conditions[2], the synthesis and isolation must be carefully buffered.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve azepan-4-one hydrochloride (1.0 eq) in a 1:1 mixture of ethanol and deionized water (0.2 M concentration).

  • Buffering and Activation: Add hydroxylamine hydrochloride (1.5 eq) followed by sodium acetate (2.0 eq).

    • Causality: Hydroxylamine hydrochloride is non-nucleophilic. Sodium acetate acts as a mild base to establish an equilibrium, liberating the nucleophilic free base (

      
      ) while maintaining a slightly acidic pH (~4.5). This specific pH is critical: it is acidic enough to protonate the ketone's carbonyl oxygen (increasing its electrophilicity) but not so acidic that the hydroxylamine is completely protonated and rendered inert.
      
  • Condensation: Heat the mixture to reflux for 2 hours. Monitor the disappearance of the ketone via TLC (Thin Layer Chromatography).

  • Workup: Cool to room temperature, concentrate under reduced pressure to remove ethanol, and extract the aqueous layer with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate to yield the crude E/Z oxime mixture.
    
  • Chromatographic Separation: Load the crude mixture onto a silica gel column. Elute using a gradient of DCM/Methanol (98:2 to 95:5).

    • Causality: The E and Z isomers exhibit different spatial shielding of the polar -OH group. The isomer with the less sterically hindered hydroxyl group will form stronger hydrogen bonds with the silanol groups on the stationary phase, resulting in a lower retention factor (

      
      ) and allowing for baseline resolution.
      

Analytical Characterization: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for assigning the E and Z geometries. The magnetic anisotropy of the


 group heavily deshields the protons that are syn to the hydroxyl group.
Quantitative Data Summary
PropertyZ-Azepan-4-one OximeE-Azepan-4-one OximeMechanistic Rationale
CIP Alignment -OH is syn to C3-OH is syn to C5Based on N1 proximity to C3 vs C6.

H NMR (C3 Protons)
Deshielded (~3.3 - 3.5 ppm)Shielded (~2.5 - 2.8 ppm)Anisotropic deshielding by syn -OH group.

H NMR (C5 Protons)
Shielded (~2.4 - 2.7 ppm)Deshielded (~3.1 - 3.4 ppm)Anisotropic deshielding by syn -OH group.
Chromatographic

Typically LowerTypically HigherDifferential hydrogen bonding with silica gel.
Ring Expansion Destiny 1,5-Diazocane-4-one1,4-Diazocane-5-oneAnti-periplanar migration in Beckmann rearrangement.

Synthetic Destiny: The Self-Validating Beckmann Rearrangement

To ensure absolute scientific integrity, an analytical assignment must be chemically verifiable. The Beckmann rearrangement serves as a self-validating system for the E/Z assignment of azepan-4-one oximes[3].

In the Beckmann rearrangement, the carbon atom that is anti-periplanar to the leaving group (the activated oxime -OH) strictly migrates to the nitrogen atom, expanding the 7-membered azepane ring into an 8-membered diazocane (lactam)[1].

  • Validation of the Z-Isomer: The -OH is anti to C5. Upon activation (e.g., via tosylation or acidic conditions), C5 migrates. The resulting product is strictly a 1,5-diazocane-4-one derivative.

  • Validation of the E-Isomer: The -OH is anti to C3. Upon activation, C3 migrates. The resulting product is strictly a 1,4-diazocane-5-one derivative.

If the NMR assignment predicts the Z-isomer, and the subsequent Beckmann rearrangement yields the 1,5-lactam, the experimental workflow has successfully validated itself.

Beckmann Z_Oxime Z-Azepan-4-one Oxime (OH anti to C5) Act_Z Acid/TsCl Activation Z_Oxime->Act_Z E_Oxime E-Azepan-4-one Oxime (OH anti to C3) Act_E Acid/TsCl Activation E_Oxime->Act_E Migrate_C5 Anti-periplanar Migration of C5 Act_Z->Migrate_C5 Migrate_C3 Anti-periplanar Migration of C3 Act_E->Migrate_C3 Lactam_1_5 1,5-Diazocane-4-one (Ring Expansion) Migrate_C5->Lactam_1_5 Lactam_1_4 1,4-Diazocane-5-one (Ring Expansion) Migrate_C3->Lactam_1_4

Stereospecific Beckmann rearrangement pathways for E and Z azepan-4-one oximes.

References

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. National Institutes of Health (NIH). 1

  • Enantioselective Synthesis of Cyclic Nitrones by Chemoselective Intramolecular Allylic Alkylation of Oximes. ETH Zürich. 2

  • 4,4-Difluoroazepane Hydrochloride Synthesis and Mechanistic Insights. Benchchem. 3

Sources

Foundational

Solubility and Stability Dynamics of Azepan-4-one Oxime: A Technical Guide for Drug Development

Executive Summary Azepan-4-one oxime (Hexahydro-4H-azepin-4-one oxime; CAS: 105416-56-6 for the parent ketone) is a versatile, 7-membered cyclic building block increasingly utilized in fragment-based drug discovery and b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azepan-4-one oxime (Hexahydro-4H-azepin-4-one oxime; CAS: 105416-56-6 for the parent ketone) is a versatile, 7-membered cyclic building block increasingly utilized in fragment-based drug discovery and bioconjugation. Its unique architecture—combining a basic secondary amine within the ring and a weakly acidic oxime group—imparts a highly specific physicochemical profile. As a Senior Application Scientist, I have found that while its solubility is generally excellent under physiological conditions, its stability is governed by strict, pH-dependent kinetic rules.

This whitepaper synthesizes field-proven insights, mechanistic causality, and self-validating experimental protocols to guide researchers in handling, profiling, and formulating azepan-4-one oxime.

Structural and Physicochemical Profiling

The behavior of azepan-4-one oxime in solution is dictated by its two ionizable centers. The secondary amine at position 1 of the azepane ring acts as a strong base, while the oxime group at position 4 acts as a weak acid.

  • Secondary Amine (

    
    ):  The electron-withdrawing nature of the trans-annular oxime slightly depresses the 
    
    
    
    compared to unsubstituted azepane (
    
    
    11.1), but it remains fully protonated at physiological pH (7.4).
  • Oxime Group (

    
    ):  The hydroxyl group of the oxime remains neutral under physiological and mildly basic conditions, only deprotonating in highly alkaline environments.
    

Because the molecule exists predominantly as a mono-cation at pH 7.4, its hydrophilicity is exceptionally high, driving its LogD into negative territory.

Table 1: Physicochemical Properties of Azepan-4-one Oxime
PropertyValue / EstimateImpact on Development
Molecular Weight 128.17 g/mol Ideal for fragment libraries (Rule of 3 compliant).
Formula C₆H₁₂N₂OHigh heteroatom-to-carbon ratio enhances hydration.
LogP (Neutral) ~0.24Moderate lipophilicity in un-ionized state.
LogD (pH 7.4) ~ -2.0Highly hydrophilic; requires polar solvents for extraction.
Amine

~10.5Ensures cationic state and high solubility in blood/plasma.

Hydrolytic Stability: The Oxime Advantage

A critical decision in linker chemistry and prodrug design is the choice of the carbon-nitrogen double bond. While imines and hydrazones are notoriously labile, oximes exhibit profound hydrolytic resistance.

Mechanistic Causality of Oxime Stability

The intrinsic stability of the oxime linkage stems from the high electronegativity of the oxygen atom (


) adjacent to the imine nitrogen (

). This electronegativity inductively pulls electron density away from the nitrogen, making it significantly less susceptible to protonation—the obligate first step in acid-catalyzed hydrolysis .

At a neutral pH, the first-order rate constant for oxime hydrolysis is approximately 600-fold lower than that of a simple methylhydrazone . However, in acidic microenvironments (e.g., tumor microenvironments or lysosomes at pH 4.5–5.0), the imine nitrogen becomes protonated, triggering a nucleophilic attack by water to form a tetrahedral carbinolamine intermediate, which subsequently collapses to yield the parent azepan-4-one and hydroxylamine .

HydrolysisMechanism A Azepan-4-one Oxime (Neutral Oxime) B Protonated Imine (Activated Intermediate) A->B + H⁺ (Acidic pH) C Carbinolamine (Tetrahedral Intermediate) B->C + H₂O (Nucleophilic Attack) D Azepan-4-one + Hydroxylamine C->D - H⁺ (Elimination)

Figure 1: Acid-catalyzed hydrolysis pathway of Azepan-4-one oxime.

Table 2: Comparative Hydrolytic Stability at pH 7.0
Conjugate TypeRelative Hydrolysis RateEstimated Half-Life (

)
Methylhydrazone 600xHours
Acetylhydrazone 300xDays
Semicarbazone 160xWeeks
Oxime (Azepanone) 1xMonths

(Data extrapolated from isostructural conjugate stability studies )

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), stability and solubility assays must be designed as self-validating systems. The following protocols incorporate chemical traps and mass-balance checks to prevent false positives caused by reversible equilibria.

Protocol A: Thermodynamic Solubility Mapping (Shake-Flask Method)

Because azepan-4-one oxime is highly hydrophilic, kinetic solvent-shift methods (e.g., DMSO dilution) often result in supersaturation artifacts. The shake-flask method provides true thermodynamic data.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.

  • Saturation: Add excess solid azepan-4-one oxime (approx. 50 mg) to 1 mL of each buffer in sealed borosilicate vials.

  • Equilibration: Agitate at 300 RPM at 25°C for 48 hours. Causality: 48 hours ensures the dissolution rate reaches equilibrium without risking long-term microbial degradation.

  • Phase Separation: Centrifuge at 15,000 x g for 15 minutes. Extract the supernatant.

  • Self-Validation (Mass Balance): Lyophilize the remaining pellet and weigh it. The dissolved mass calculated via HPLC-UV (210 nm) must equal the mass lost from the initial solid pellet (

    
    ).
    
  • Quantification: Dilute the supernatant 1:100 in mobile phase and quantify against a 5-point calibration curve using an internal standard (e.g., caprolactam).

Protocol B: pH-Dependent Hydrolytic Stability Assay (NMR)

Oxime hydrolysis is a reversible equilibrium. If incubated alone in buffer, the reaction will stall, yielding an inaccurate forward rate constant (


). To force the reaction to completion, a chemical trap must be utilized.
  • Sample Preparation: Dissolve azepan-4-one oxime to a final concentration of 5 mM in deuterated buffers (pD 5.0, 7.0, and 9.0).

  • Chemical Trapping: Add a 10-fold molar excess (50 mM) of deuterated acetone (

    
    -acetone). Causality: The acetone acts as an electrophilic trap, irreversibly capturing the liberated hydroxylamine to form acetone oxime, thereby preventing the reverse condensation reaction .
    
  • Incubation & Acquisition: Incubate the NMR tubes at 37°C. Acquire ¹H-NMR spectra at

    
     and 
    
    
    
    hours.
  • Self-Validation (Signal Integration): Monitor the disappearance of the azepane ring protons against the appearance of the trapped acetone oxime signals. The sum of the molar integrations must remain constant at 100% across all time points. A loss of total mass indicates an alternative degradation pathway (e.g., oxidation or Beckmann rearrangement).

  • Kinetic Modeling: Plot

    
     versus time to extract the first-order rate constant (
    
    
    
    ).

Workflow S1 1. Buffer Preparation (pD 5.0, 7.0, 9.0) S2 2. Incubation (37°C, 10x excess d6-acetone trap) S1->S2 S3 3. 1H-NMR Acquisition (Timed intervals up to 48h) S2->S3 S4 4. Signal Integration (Mass balance validation) S3->S4 S5 5. Kinetic Modeling (Calculate k_obs and Half-life) S4->S5

Figure 2: Self-validating NMR workflow for oxime hydrolytic stability.

Forced Degradation Considerations (Beckmann Rearrangement)

While hydrolytically stable at neutral pH, researchers must be cautious when exposing azepan-4-one oxime to strong acids (e.g., concentrated


) or potent electrophilic dehydrating agents (e.g., tosyl chloride). Under these forced conditions, the oxime will undergo a Beckmann rearrangement .

For azepan-4-one oxime, this rearrangement expands the 7-membered azepane ring into an 8-membered diazocane ring (specifically a diazocanone derivative). If unexpected mass shifts (+16 Da from oxidation, or structural isomerization) are observed during stability testing, LC-MS/MS fragmentation should be used to rule out rearrangement products.

Conclusion

Azepan-4-one oxime offers a highly stable, water-soluble scaffold for drug design. Its resistance to physiological hydrolysis vastly outperforms traditional hydrazones, making it an ideal candidate for long-circulating bioconjugates or stable fragment libraries. By employing rigorous, trap-assisted kinetic assays, development teams can accurately map its degradation profile and fully leverage its chemical resilience.

References

  • Hydrolytic Stability of Hydrazones and Oximes National Institutes of Health (PMC) URL:[Link]

  • Oxime (Reactions and Beckmann Rearrangement) Wikipedia URL:[Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis National Institutes of Health (PMC) URL:[Link]

Exploratory

An In-depth Technical Guide to the Synthesis of Oximes from Azepan-4-one

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The azepane scaffold is a privileged seven-membered N-heterocycle, frequently integrated into natural products and medicinal compounds.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane scaffold is a privileged seven-membered N-heterocycle, frequently integrated into natural products and medicinal compounds.[1] Azepan-4-one, a key derivative, serves as a versatile synthetic intermediate. This guide provides a comprehensive technical overview of the synthesis of oximes using Azepan-4-one as a precursor. We will delve into the mechanistic underpinnings of the oximation reaction, provide validated experimental protocols, discuss the critical parameters influencing reaction outcomes, and explore the significance of the resulting azepan-4-one oxime, particularly as an antecedent to ε-caprolactam, the monomer for Nylon-6.[2][3]

Introduction to Azepan-4-one: The Precursor

Azepan-4-one (also referred to as hexahydro-4H-azepin-4-one) is a cyclic ketone featuring a seven-membered ring containing one nitrogen atom.[4][5] Its structure presents a reactive carbonyl group that is amenable to a wide range of chemical transformations, making it a valuable building block in organic synthesis.[1] The azepane ring system itself is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1]

1.1. Physicochemical Properties

A clear understanding of the precursor's properties is fundamental to designing a successful synthesis.

PropertyValueSource
Molecular Formula C₆H₁₁NO[4][5]
Molecular Weight 113.16 g/mol [5]
Appearance Colorless to pale yellow liquid[4]
Solubility Soluble in water and organic solvents[4]
SMILES C1CC(=O)CCNC1[4][5]
CAS Number 105416-56-6[5]

1.2. Synthetic Availability

Azepan-4-ones can be synthesized through various routes, including gold-catalyzed [5+2] annulation reactions, which offer an efficient and flexible method to access diverse azepane derivatives.[1] This accessibility ensures a reliable supply of the precursor for subsequent transformations like oximation.

The Oximation of Azepan-4-one: Mechanism and Rationale

The conversion of a ketone to an oxime is a classic condensation reaction.[6] The process involves the reaction of the carbonyl group of Azepan-4-one with hydroxylamine, resulting in a compound containing the >C=NOH functional group.[7][8]

2.1. The Reaction Mechanism

The oximation reaction is a two-stage process: nucleophilic addition followed by dehydration.[7][9][10] The reaction is typically catalyzed by a weak acid.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of Azepan-4-one.[8][11]

  • Proton Transfer: A series of proton transfers occurs, leading to the formation of a carbinolamine intermediate.

  • Dehydration: The carbinolamine intermediate is then protonated on the oxygen atom, creating a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the final oxime product.[9][10]

The entire process is an equilibrium. To drive the reaction toward the product side, it is often necessary to remove the water as it is formed or to use an excess of one of the reagents.

Oximation_Mechanism Azepan4one Azepan-4-one (C=O) Carbinolamine Carbinolamine Intermediate Azepan4one->Carbinolamine 1. Nucleophilic    Attack Hydroxylamine Hydroxylamine (H₂N-OH) Hydroxylamine->Carbinolamine Protonated_Int Protonated Intermediate Carbinolamine->Protonated_Int 2. Proton Transfer Oxime Azepan-4-one Oxime (>C=N-OH) Protonated_Int->Oxime 3. Dehydration   (-H₂O) Water Water (H₂O) Protonated_Int->Water

Caption: Mechanism of Oxime formation from Azepan-4-one.

2.2. Causality of Reagent and Condition Selection

  • Hydroxylamine Hydrochloride (NH₂OH·HCl): While free hydroxylamine is the reactive species, it is unstable. Therefore, its more stable salt form, hydroxylamine hydrochloride, is almost always used.[12][13]

  • Base Addition (e.g., Sodium Acetate, Pyridine): A weak base is added to the reaction mixture to neutralize the HCl released from the hydroxylamine hydrochloride.[8][12][14] This in-situ liberation of free hydroxylamine is crucial. Using a strong base is avoided as it can promote side reactions. The choice of base can influence reaction rates and yields.

  • pH Control: The reaction rate is highly pH-dependent. The reaction requires mildly acidic conditions to protonate the carbonyl oxygen, making the carbon more electrophilic, but not so acidic that it fully protonates the nitrogen of hydroxylamine, which would destroy its nucleophilicity.[15]

  • Solvent: Alcohols like methanol or ethanol are common solvents as they effectively dissolve the reactants.[12][13] In some cases, aqueous systems are also employed.

Experimental Protocol: Synthesis of Azepan-4-one Oxime

This protocol is a self-validating system, synthesized from established methodologies for the oximation of cyclic ketones.[12][16]

3.1. Materials and Reagents

ReagentFormulaM.W.CAS No.Notes
Azepan-4-oneC₆H₁₁NO113.16105416-56-6Starting material
Hydroxylamine hydrochlorideNH₂OH·HCl69.495470-11-1Oximating agent
Sodium Acetate (anhydrous)CH₃COONa82.03127-09-3Base
Methanol (anhydrous)CH₃OH32.0467-56-1Solvent
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction solvent
Magnesium Sulfate (anhydrous)MgSO₄120.377487-88-9Drying agent

3.2. Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add Azepan-4-one (5.66 g, 50.0 mmol, 1.0 equiv).

  • Reagent Addition: Add anhydrous methanol (50 mL) to dissolve the ketone. To this solution, add hydroxylamine hydrochloride (4.20 g, 60.0 mmol, 1.2 equiv) and anhydrous sodium acetate (4.92 g, 60.0 mmol, 1.2 equiv).[16]

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) with continuous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up - Quenching and Extraction: After the reaction is complete (as indicated by the consumption of the starting ketone on TLC), cool the flask to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water (50 mL) to the resulting residue and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).[16]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Azepan-4-one oxime.

  • Purification: The crude product, typically a solid or a viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Synthesis_Workflow cluster_0 1. Reaction Phase cluster_1 2. Work-up & Isolation cluster_2 3. Purification & Analysis A Charge Flask: - Azepan-4-one - Methanol B Add Reagents: - NH₂OH·HCl - Sodium Acetate A->B C Heat to Reflux (2-4 hours) B->C D Cool & Evaporate Solvent C->D E Aqueous Work-up & Extraction (EtOAc) D->E F Dry & Concentrate Organic Layers E->F G Purification (Recrystallization or Chromatography) F->G H Characterization (NMR, IR, MS) G->H I Pure Azepan-4-one Oxime H->I

Caption: General workflow for the synthesis of Azepan-4-one oxime.

Characterization of Azepan-4-one Oxime

Confirmation of the product's identity and purity is paramount. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure. The disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum (typically >200 ppm) and the appearance of a new signal for the imine carbon (>C=N) around 150-160 ppm are key indicators.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad O-H stretch (around 3100-3600 cm⁻¹) and a C=N stretch (around 1640-1690 cm⁻¹), while the strong C=O stretch of the starting ketone (around 1700-1720 cm⁻¹) will be absent.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product (C₆H₁₂N₂O, M.W. = 128.18 g/mol ).

Significance and Further Transformations

Oximes are not merely stable derivatives for carbonyl compound identification; they are crucial intermediates in organic synthesis and possess diverse biological activities.[2][17][18]

5.1. The Beckmann Rearrangement: A Gateway to Lactams

The most significant transformation of Azepan-4-one oxime is the Beckmann rearrangement.[19][20] When treated with a strong acid (e.g., sulfuric acid, polyphosphoric acid), the oxime rearranges to form an amide, or in this cyclic case, a lactam.[10][19][21] The rearrangement of Azepan-4-one oxime would yield a substituted caprolactam derivative. This reaction is analogous to the industrial synthesis of ε-caprolactam from cyclohexanone oxime, a process of immense commercial importance for the production of Nylon 6.[3][19][22]

5.2. Pharmacological Relevance

The oxime functional group is a recognized pharmacophore.[17][23] It is present in FDA-approved drugs, including certain cephalosporin antibiotics.[2][23] Furthermore, oximes are renowned for their application as antidotes for organophosphate poisoning, where they function by reactivating the enzyme acetylcholinesterase.[2][18][24] Synthesizing novel oximes from precursors like Azepan-4-one provides a pathway to new chemical entities with potential therapeutic applications.

References

  • Zhang, J., & Schmalz, H. G. (2006). Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]

  • Filo. (2025, July 30). Convert the given ketone to its oxime using hydroxylamine hydrochloride. [Link]

  • Crombie, L., et al. (1979). Azepinones. Part 1. Synthesis of 1,2,3,7-tetrahydroazepin-4-ones and hexahydroazepin-3-ones. Journal of the Chemical Society, Perkin Transactions 1, 478-483. [Link]

  • Gorin, D. J., & Toste, F. D. (2010). Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5+2] annulation. Chemical Communications, 46(18), 3144-3146. [Link]

  • Jampilek, J., & Kralova, K. (2022). The Medicinal Properties for FDA-Approved Oximes. Encyclopedia.pub. [Link]

  • Rzepa, H. (2012, September 25). Oxime formation from hydroxylamine and ketone. Part 2: Elimination. Henry Rzepa's Blog. [Link]

  • Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?[Link]

  • Al-Ghorbani, M., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 27(1), 214. [Link]

  • Kulakov, I. V. (2007). Oximes of seven-membered heterocyclic compounds containing one heteroatom. Chemistry of Heterocyclic Compounds, 43(3), 277-293. [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • ResearchGate. (2022, January 4). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. [Link]

  • Li, J. T., et al. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 19(3), 2236-2240. [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • ACS Publications. (2022, February 21). Generation of Functionalized Azepinone Derivatives via a (4 + 3)-Cycloaddition of Vinyl Ketenes and α-Imino Carbenes Derived from N-Sulfonyl-triazoles. [Link]

  • LibreTexts Chemistry. (n.d.). ER4. Beckmann Rearrangement. Retrieved from [Link]

  • LookChem. (n.d.). CAPROLACTAM. Retrieved from [Link]

  • van Helden, H. P., et al. (1996). Pharmacological effects of oximes: how relevant are they? Archives of Toxicology, 70(12), 779-786. [Link]

  • MDPI. (2020, June 12). Unsubstituted Oximes as Potential Therapeutic Agents. [Link]

  • Ekeeda. (2019, April 30). Action of Hydroxylamine on Aldehyde and Ketone. [Link]

  • Valco Group. (n.d.). Manufacturing process of Caprolactam. Retrieved from [Link]

  • Mondal, E., & Sahu, P. K. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Beilstein Journal of Organic Chemistry, 7, 1346-1350. [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PubChem. (n.d.). Azepan-4-one. Retrieved from [Link]

  • Yergaliyeva, E. M., et al. (2020). Synthesis of substituted tetrahydropyran-4-one and its oxime. International Journal of Biology and Chemistry, 13(1), 70-78. [Link]

  • Google Patents. (n.d.). US5401843A - Process for the preparation of caprolactam.
  • International Journal of Pharmaceutical Sciences and Research. (2020). Synthesis and characterization of novel oxime analogues. [Link]

  • Organic Reactions. (n.d.). The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Retrieved from [Link]

  • LookChem. (n.d.). ε-Caprolactam from the Cyclohexanone Oxime Route. Retrieved from [Link]

  • Google Patents. (n.d.). US4804754A - Preparation of caprolactam from cyclohexanone oxime by Beckmann rearrangement.
  • Vedantu. (n.d.). Oximes: Structure, Formula, Preparation & Uses in Chemistry. Retrieved from [Link]

Sources

Foundational

Comprehensive Health, Safety, and Handling Guide for Azepan-4-one Oxime in Chemical Synthesis

Executive Summary Azepan-4-one oxime (hexahydro-4H-azepin-4-one oxime) is a highly specialized seven-membered heterocyclic intermediate utilized extensively in the synthesis of complex pharmacophores, including functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azepan-4-one oxime (hexahydro-4H-azepin-4-one oxime) is a highly specialized seven-membered heterocyclic intermediate utilized extensively in the synthesis of complex pharmacophores, including functionalized azepanes and diazepine derivatives[1]. While its utility in drug development is vast, the presence of the reactive oxime (-C=N-OH) functional group introduces severe, specific toxicological hazards. This whitepaper provides an authoritative, causality-driven guide to the health risks, physicochemical properties, and self-validating handling protocols required for the safe manipulation of azepan-4-one oxime.

Toxicological Profile & Causality

As a Senior Application Scientist, it is critical to understand that the hazard profile of azepan-4-one oxime is dictated not just by its azepane scaffold, but predominantly by its oxime moiety. Drawing upon extensive toxicological evaluations of structural analogs such as cyclohexanone oxime[2] and 2-butanone oxime (MEKO)[3], we can map a definitive causality chain for its toxicity:

  • Hematotoxicity (Methaemoglobinemia): Oximes are potent methaemoglobin inducers[3]. Upon systemic absorption (via dermal or inhalation routes), the oxime functional group interacts with erythrocytes, oxidizing the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺)[2]. Causality: This oxidation drastically impairs the blood's oxygen-carrying capacity, leading to tissue hypoxia, cyanosis, and a compensatory physiological response known as regenerative anaemia[3].

  • Nasal Epithelium Degeneration: Inhalation exposure to oxime vapors is definitively linked to irreversible degeneration of the nasal olfactory epithelium[2]. Causality: The localized chemical reactivity of the hydroxylamine-derived moiety causes direct protein adduction and cellular necrosis in mucosal tissues[3].

  • Hepatotoxicity & Carcinogenic Potential: Prolonged occupational exposure to volatile oximes has been associated with increased incidences of liver tumors and systemic organ damage[4].

ToxicityPathway Exposure Exposure to Azepan-4-one Oxime (Inhalation / Dermal) Absorption Systemic Absorption (Bioavailability) Exposure->Absorption Nasal Nasal Olfactory Epithelium Degeneration Exposure->Nasal Direct Contact Erythrocytes Erythrocyte Interaction (Oxidation of Fe2+ to Fe3+) Absorption->Erythrocytes MetHb Methaemoglobinemia (Impaired O2 Transport) Erythrocytes->MetHb Oxime Reactivity Anaemia Regenerative Anaemia & Tissue Hypoxia MetHb->Anaemia

Caption: Toxicological mechanism of azepanone oximes detailing hematotoxicity and localized tissue damage.

Physicochemical & Hazard Data

Understanding the physical parameters of azepan-4-one oxime is essential for designing robust engineering controls. The following table synthesizes its quantitative data and GHS classifications based on its chemical profile and structural analogs[5][6].

ParameterValue / DescriptionCausality / Safety Implication
Molecular Formula C₆H₁₂N₂O[5]Low molecular weight facilitates rapid dermal and mucosal absorption.
Molecular Weight 128.17 g/mol [5]High systemic bioavailability; requires strict containment.
Physical State Crystalline Solid / PowderHigh risk of aerosolization; necessitates handling in a controlled airflow environment.
GHS Classification Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1[6]Corrosive to ocular tissue; mandates splash goggles and immediate eye-wash station access.
Target Organs Erythrocytes, Nasal Epithelium[2]Chronic exposure requires biological monitoring for methaemoglobin levels.

Self-Validating Experimental Protocol: Synthesis & Handling

When synthesizing azepan-4-one oxime (typically via the condensation of 4-azepanone hydrochloride with hydroxylamine) or utilizing it in downstream reactions like deoxofluorination[1], isolated steps are insufficient. The protocol must be a self-validating system , where the safety and success of each phase are empirically verified before proceeding.

Step 1: Containment & Barrier Verification
  • Action: Conduct all handling in a Class II Type B2 biological safety cabinet or a high-flow chemical fume hood. Equip personnel with double-layered nitrile gloves (minimum 0.4 mm thickness).

  • Causality: Standard latex gloves offer insufficient breakthrough times for oxime derivatives. Nitrile prevents dermal absorption, which is a primary vector for systemic methaemoglobinemia and potential carcinogenic effects[4].

  • Validation Check: Perform a positive-pressure glove leak test and verify fume hood face velocity (target: 80–100 fpm) prior to opening reagent vessels.

Step 2: Temperature-Controlled Oximation
  • Action: Dissolve the azepan-4-one precursor in a buffered aqueous-ethanolic solution. Add hydroxylamine hydrochloride portion-wise while maintaining the internal reactor temperature strictly below 5 °C.

  • Causality: The condensation reaction is highly exothermic. Maintaining low temperatures prevents thermal runaway and suppresses the vapor pressure of the forming oxime, directly mitigating inhalation risks[1].

  • Validation Check: The reaction must not proceed to the next addition until the internal thermocouple registers a return to thermal equilibrium (<5 °C).

Step 3: Biphasic Workup & Hazard Quenching
  • Action: Extract the product using dichloromethane (DCM). Wash the organic phase extensively with saturated sodium chloride (brine) and a mild bicarbonate solution.

  • Causality: Unreacted hydroxylamine is a severe sensitizer and an explosive hazard when concentrated to dryness. Biphasic washing partitions the unreacted hydroxylamine safely into the aqueous waste stream.

  • Validation Check: Before concentrating the organic layer, test the aqueous wash with starch-iodide paper. A negative result validates the complete removal of oxidizing intermediates, ensuring the organic phase is safe for solvent evaporation.

HandlingProtocol Prep 1. Containment & PPE Check React 2. Oximation (Temp < 5°C) Prep->React Verify1 Check: Thermal Equilibrium React->Verify1 Workup 3. Biphasic Workup (Brine Wash) Verify1->Workup Stable Verify2 Check: Starch- Iodide Test Workup->Verify2 Quench 4. Safe Concentration Verify2->Quench Negative

Caption: Self-validating workflow for the safe synthesis and handling of azepan-4-one oxime.

References

[5] Title: AZEPAN-4-ONE OXIME CAS#: - ChemicalBook | Source: chemicalbook.com | URL: 5 [6] Title: Azepan-4-one hydrochloride | C6H12ClNO | CID 22021728 - PubChem | Source: nih.gov | URL:6 [3] Title: 2-Butanone,oxime (MEKO) - Evaluation statement | Source: industrialchemicals.gov.au | URL: 3 [2] Title: TOX-50: Cyclohexanone Oxime - National Toxicology Program (NTP) | Source: nih.gov | URL: 2 [4] Title: 2-Butanone Oxime, a Chemical of Concern in the Working Environment | Source: jeeng.net | URL: 4 [1] Title: 4,4-Difluoroazepane Hydrochloride - Benchchem | Source: benchchem.com | URL: 1

Sources

Exploratory

Literature Review: Synthesis and Reactivity of Azepane Oximes

Technical Guide for Drug Discovery & Organic Synthesis Executive Summary The azepane (hexamethyleneimine) scaffold represents a "privileged structure" in medicinal chemistry, offering a unique seven-membered conformation...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Discovery & Organic Synthesis

Executive Summary

The azepane (hexamethyleneimine) scaffold represents a "privileged structure" in medicinal chemistry, offering a unique seven-membered conformational landscape that bridges the gap between rigid small rings (pyrrolidines) and flexible chains. Azepane oximes —specifically the derivatives of azepan-3-one and azepan-4-one—serve as critical divergent intermediates. They function as precursors to


-amino azepanes (via reduction), 8-membered diazocine scaffolds (via Beckmann rearrangement), and complex fused heterocycles.

This guide synthesizes current methodologies for generating azepane oximes, details their reactivity profiles, and provides validated protocols for their application in pharmaceutical development.

Structural Dynamics & Pharmacological Relevance[1][2][3]

The seven-membered azepane ring exhibits significant conformational flexibility, primarily oscillating between twist-chair and twist-boat conformers. This flexibility allows azepane-based drugs to adopt induced-fit binding modes in protein pockets, making them potent scaffolds for:

  • Kinase Inhibitors: Targeting PKB/Akt pathways in oncology.

  • CNS Agents: Modulating muscarinic and dopaminergic receptors (e.g., analogs of Azelastine).

  • AChE Reactivators: Azepane-linked oximes have shown superior efficacy in penetrating the blood-brain barrier to reactivate organophosphate-inhibited acetylcholinesterase compared to standard pyridinium oximes.

Table 1: Comparative Pharmacological Data of Azepane Derivatives
Compound ClassTargetMechanismKey Metric (IC50/Ki)Ref
Azepan-4-yl esters PKB-

(Akt1)
ATP-competitive inhibition4 nM[1]
Azepane-fused indoles D2 ReceptorAntagonist12 nM[2]
Bis-pyridinium azepanes AChE (Tabun-inhibited)Nucleophilic Reactivation

= 0.8 min

[3]
Synthetic Architectures

The synthesis of azepane oximes generally follows two distinct strategic disconnections: Ring Expansion (from cyclohexanones) or Direct Condensation (from pre-formed azepanones).

2.1. Pathway A: Ring Expansion (The Schmidt/Beckmann Route)

While the Beckmann rearrangement typically converts cyclohexanone oxime to caprolactam (azepan-2-one), accessing the ketone (azepan-4-one) requires different tactics. A common industrial route involves the expansion of piperidin-4-ones using diazoacetates or the Schmidt reaction on substituted cyclohexanones, followed by oximation.

2.2. Pathway B: Direct Oximation of Azepanones

The most reliable laboratory method involves the condensation of azepan-3-one or azepan-4-one salts with hydroxylamine. The precursor azepanones are often synthesized via Ring-Closing Metathesis (RCM) or Dieckmann condensation of diesters.

2.3. Pathway C: Nitrosation of Azepines

Reaction of activated azepines (enamines) with nitrite esters (e.g., tert-butyl nitrite) yields


-oximino derivatives directly, often used to synthesize 1,2-dicarbonyl monoximes.

AzepaneSynthesis Cyclohexanone Cyclohexanone Precursor Azepanone Azepan-4-one (Ketone) Cyclohexanone->Azepanone Ring Expansion (Diazoacetate/Lewis Acid) Caprolactam Caprolactam (Byproduct/Divergence) Cyclohexanone->Caprolactam Beckmann Rearrangement Oxime Azepane Oxime (Target) Azepanone->Oxime NH2OH·HCl NaOAc, EtOH RCM_Precursor Diallylamine Derivatives RCM_Precursor->Azepanone RCM (Grubbs II) + Hydrogenation

Figure 1: Strategic disconnections for accessing the azepane oxime scaffold. Pathway selection depends on substituent requirements.

Reactivity Profile

Azepane oximes are not merely endpoints; they are high-energy intermediates.

3.1. Beckmann Rearrangement to Diazocanes

A critical reaction specific to this scaffold is the rearrangement of azepan-4-one oxime. Unlike 6-membered rings which form stable 7-membered lactams, the 7-membered oxime rearranges to the 8-membered 1,5-diazocan-2-one (if nitrogen is inserted) or fragments depending on the specific conditions (PPA vs. TsCl). This provides a rapid entry into medium-sized lactam rings found in complex alkaloids.

3.2. Reduction to Azepanamines

Stereoselective reduction of the oxime moiety yields 4-aminoazepanes.

  • Reagents:

    
     (standard), 
    
    
    
    (mild), or
    
    
    (for oxime ethers).
  • Stereochemistry: The flexibility of the ring often leads to mixtures of cis/trans isomers relative to N-substituents, requiring chromatographic separation.

3.3. Formation of Fused Isoxazoles

Oxidative cyclization or reaction of


-formyl azepane oximes leads to isoxazolo[4,5-d]azepines, rigidifying the structure for specific receptor targeting.

AzepaneReactions Oxime Azepan-4-one Oxime Amine 4-Aminoazepane (Primary Amine) Oxime->Amine Reduction (LiAlH4 or H2/Pd) Diazocane 1,4-Diazocan-5-one (Ring Expansion) Oxime->Diazocane Beckmann Rearrangement (PPA or SOCl2) Isoxazole Fused Isoxazole (Heterocycle) Oxime->Isoxazole Cyclization (Base/Heat)

Figure 2: Divergent reactivity of azepane oximes allows access to amines, expanded lactams, and fused systems.

Experimental Protocols
Protocol A: Synthesis of 1-Benzylazepan-4-one Oxime

A validated procedure adapted from standard ketone oximation protocols [4].

Reagents:

  • 1-Benzylazepan-4-one (10.0 mmol)

  • Hydroxylamine hydrochloride (

    
    ) (15.0 mmol, 1.5 eq)
    
  • Sodium Acetate (

    
    ) (20.0 mmol, 2.0 eq)
    
  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve

    
     (1.04 g) and 
    
    
    
    (1.64 g) in 10 mL of water.
  • Addition: Add this aqueous solution to a stirred solution of 1-benzylazepan-4-one (2.03 g) in 30 mL of Ethanol.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–3 hours. Monitor consumption of ketone by TLC (Mobile phase: 5% MeOH in DCM).
    
  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Dilute residue with 50 mL water and adjust pH to ~9 with saturated

      
      .
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate.[1]
      
  • Purification: Recrystallize from hexane/ether or purify via flash chromatography (Silica gel, EtOAc/Hexane gradient).

    • Expected Yield: 85–92%

    • Characterization: IR shows disappearance of C=O stretch (

      
      ) and appearance of C=N (
      
      
      
      ) and broad OH (
      
      
      ).
Protocol B: Beckmann Rearrangement to Diazocanone

A self-validating system for ring expansion [5].

  • Activation: Dissolve the oxime (5 mmol) in anhydrous DCM at

    
    .
    
  • Reagent: Add Thionyl Chloride (

    
    ) (1.1 eq) dropwise.
    
  • Rearrangement: Stir at

    
     for 1 hour, then allow to warm to room temperature.
    
  • Quench: Pour into ice-cold saturated

    
    .
    
  • Validation: NMR will show a distinct shift of the

    
    -protons downfield due to the adjacent amide nitrogen.
    
References
  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry. (2004). Available at:

  • Pharmaceutical significance of azepane based motifs for drug discovery. European Journal of Medicinal Chemistry. (2019). Available at:

  • Recent developments on oximes to improve blood brain barrier penetration. RSC Advances. (2020). Available at:

  • Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. (2023). Available at:

  • Beckmann Rearrangement. Organic Syntheses. (2021). Available at:

Sources

Protocols & Analytical Methods

Method

Application Note: Azepan-4-one Oxime as a Strategic Intermediate in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value Azepan-4-one oxime (Hexahydro-4H-azepin-4-one oxime) represents a critical bifurcation point in the synthesis of 7-membered nitrogen heterocycles. While azepanes (homopiperidin...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Value

Azepan-4-one oxime (Hexahydro-4H-azepin-4-one oxime) represents a critical bifurcation point in the synthesis of 7-membered nitrogen heterocycles. While azepanes (homopiperidines) are "privileged scaffolds" in drug discovery—appearing in FDA-approved agents like Galanthamine (Alzheimer’s), Azelastine (antihistamine), and Tolazamide (antidiabetic)—functionalizing the C4 position remains synthetically challenging compared to the C2 (lactam) or C3 positions.

The C4-oxime moiety serves as a high-versatility "chemical handle," enabling three distinct medicinal chemistry campaigns from a single intermediate:

  • Reduction to 4-Aminoazepanes: A key pharmacophore for monoamine transporter inhibitors (NET/DAT) and sigma-1 receptor ligands.

  • Beckmann Rearrangement: Access to 8-membered diazocine lactams (ring expansion).

  • O-Functionalization: Creation of novel oxime ether derivatives with improved hydrolytic stability and lipophilicity.

This guide provides a validated workflow for generating the N-Boc-protected azepan-4-one oxime and its subsequent conversion to the 4-amino scaffold, a moiety increasingly valued for its ability to project substituents into novel chemical space within enzyme active sites.

Part 2: Synthesis & Functionalization Logic

The primary challenge in accessing azepan-4-one derivatives is the thermodynamic disfavor of forming 7-membered rings compared to 5- or 6-membered analogs. The most robust industrial route involves the ring expansion of N-protected piperidones using ethyl diazoacetate (EDA), followed by decarboxylation.

Pathway Visualization

The following diagram outlines the synthesis of the oxime from commercially available precursors and its downstream applications.

AzepanOximePath Piperidone N-Boc-4-Piperidone (Starting Material) RingExp Ring Expansion (BF3·OEt2, Ethyl Diazoacetate) Piperidone->RingExp Step 1 Azepanone N-Boc-Azepan-4-one (Key Intermediate) RingExp->Azepanone Decarboxylation Oxime Azepan-4-one Oxime (Target Scaffold) Azepanone->Oxime NH2OH·HCl, NaOAc (Protocol 1) Amine 4-Aminoazepane (Drug Scaffold) Oxime->Amine H2, Raney Ni (Protocol 2) Lactam Diazocine Lactam (Ring Expansion) Oxime->Lactam Beckmann (TsCl, Heat) Ether Oxime Ether (Stable Isostere) Oxime->Ether R-X, Base

Figure 1: Synthetic workflow for Azepan-4-one oxime and its divergence into high-value medicinal chemistry scaffolds.

Part 3: Experimental Protocols

Protocol 1: Synthesis of N-Boc-Azepan-4-one Oxime

Objective: Efficient conversion of N-Boc-azepan-4-one to its oxime derivative with minimal byproduct formation. Scale: 10 mmol (adaptable to >100g scale).

Reagents & Materials
ReagentEquiv.[1][2][3][4]MWAmountRole
N-Boc-azepan-4-one 1.0213.272.13 gSubstrate
Hydroxylamine HCl 1.569.491.04 gReagent
Sodium Acetate (anhydrous) 2.082.031.64 gBuffer/Base
Ethanol (Abs) --20 mLSolvent
Water (Deionized) --5 mLCo-solvent
Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-azepan-4-one (2.13 g) in Ethanol (20 mL).

  • Reagent Addition: Prepare a separate solution of Hydroxylamine HCl (1.04 g) and Sodium Acetate (1.64 g) in Water (5 mL). The solution may be slightly endothermic; ensure full dissolution.

  • Reaction: Add the aqueous hydroxylamine solution dropwise to the ethanol solution at room temperature (25°C) over 5 minutes.

    • Checkpoint: The solution typically remains clear or turns slightly cloudy.

  • Incubation: Heat the mixture to 60°C for 2 hours. Monitor by TLC (System: 30% EtOAc in Hexanes).

    • TLC Data: Product R_f ≈ 0.45; Starting Material R_f ≈ 0.60. The oxime is more polar.

  • Workup:

    • Remove Ethanol under reduced pressure (Rotavap).

    • Dilute the residue with Water (30 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude material is typically a white solid or viscous oil (Yield >90%) and is often pure enough for the next step. If necessary, recrystallize from Hexane/EtOAc (10:1).

Validation Criteria:

  • 1H NMR (CDCl3): Disappearance of ketone α-protons (multiplets shifted/split due to C=N anisotropy). Distinct broad singlet for =N-OH at δ 8.0–9.0 ppm.

  • Yield: Expect 90–98%. Lower yields indicate incomplete conversion or hydrolysis during workup.

Protocol 2: Catalytic Reduction to N-Boc-4-Aminoazepane

Objective: Reduction of the oxime to the primary amine, establishing the core scaffold for CNS-active library generation. Safety Note: Raney Nickel is pyrophoric. Handle under inert atmosphere (Argon/Nitrogen) at all times.

Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
Azepan-4-one Oxime 1.0Substrate
Raney Nickel (Slurry) 20 wt%Catalyst
Ammonia (7N in MeOH) 5.0Solvent/Additive
Hydrogen Gas (H2) 50 psiReductant
Step-by-Step Methodology
  • Setup: Purge a high-pressure hydrogenation vessel (Parr shaker or autoclave) with Nitrogen.

  • Loading: Add the Azepan-4-one Oxime (dissolved in Methanolic Ammonia).

    • Expert Insight: The presence of ammonia suppresses the formation of secondary amines (dimers), a common side reaction in oxime reduction.

  • Catalyst Addition: Carefully add Raney Nickel (washed with MeOH) under a blanket of Nitrogen.

  • Hydrogenation: Pressurize to 50 psi (3.4 bar) H₂. Shake/stir at Room Temperature for 12–16 hours.

  • Filtration:

    • Critical Step: Filter the reaction mixture through a Celite pad. Do not let the filter cake dry out (fire hazard). Rinse immediately with water or keep wet.

  • Isolation: Concentrate the filtrate to yield the crude amine.

  • Purification: Since the amine is basic, purify via Acid-Base extraction or Reverse Phase HPLC (0.1% Formic Acid modifier).

Part 4: Analytical Characterization & Troubleshooting

Expected Analytical Data
ParameterSpecification (N-Boc-Azepan-4-one Oxime)Notes
Appearance White crystalline solid or colorless oilSolidifies upon standing/chilling.[5]
MS (ESI+) [M+H]+ = 229.15 (Calc: 228.15)Often sees [M+Na]+ adducts.
1H NMR δ 1.45 (s, 9H, Boc), 2.4-2.6 (m, 4H, α-CH2), 3.4-3.6 (m, 4H, N-CH2)Broadening of N-CH2 signals due to Boc rotamers.
13C NMR ~160 ppm (C=N), ~155 ppm (Boc C=O), ~80 ppm (t-Bu)C=N signal is diagnostic.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Protocol 1) pH too low (acidic) or steric hindrance.Ensure NaOAc is added. Increase temp to reflux (78°C).
Dimer Formation (Protocol 2) Lack of Ammonia; Catalyst poisoning.Use 7N NH3 in MeOH. Increase catalyst loading to 50 wt%.
Beckmann Side Product Acidic conditions during workup.Avoid strong acids. Keep workup neutral/basic.

Part 5: References

  • Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. Chemical Communications, 2010.[6]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 2025.[7][8]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Scilit / Industrial Process Reports.

  • Azepane-2,4-dione as a Scaffold in Drug Discovery: Application Notes. BenchChem, 2025.

  • Synthesis of Oximes of Seven-Membered Heterocyclic Compounds. Chemistry of Heterocyclic Compounds.

Sources

Application

"Azepan-4-one oxime" derivatives for biological activity screening

Abstract This application note details the methodological framework for synthesizing and biologically screening Azepan-4-one oxime derivatives. While the azepane (hexamethyleneimine) ring is a privileged scaffold in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the methodological framework for synthesizing and biologically screening Azepan-4-one oxime derivatives. While the azepane (hexamethyleneimine) ring is a privileged scaffold in medicinal chemistry—present in kinase inhibitors like Balanol and antihistamines like Azelastine—the introduction of an oxime functionality at the C4 position creates a specific pharmacophore with high potential for Acetylcholinesterase (AChE) reactivation (antidotes for organophosphate poisoning) and kinase inhibition . This guide provides a validated workflow for library preparation, enzymatic kinetics (Ellman’s Assay), and cytotoxicity profiling, emphasizing the critical balance between nucleophilic potency and hydrolytic stability.

Introduction & Rationale

The Azepan-4-one scaffold represents a unique chemical space, bridging the gap between smaller piperidines and larger, more flexible cyclooctanes. When derivatized into an oxime (


) , the molecule acquires dual functionality:
  • The Azepane Ring: Provides a hydrophobic core and a protonatable nitrogen, mimicking the quaternary ammonium of acetylcholine, facilitating binding to the anionic site of cholinesterases or monoamine transporters.

  • The Oxime Moiety: Acts as a potent nucleophile, capable of displacing phosphoryl groups from inhibited serine hydrolases (AChE reactivation) or chelating metal ions in metalloenzymes.

Target Applications:

  • Neuroprotection: Reactivation of AChE inhibited by nerve agents (Sarin, VX) or pesticides (Paraoxon).[1]

  • Oncology: Inhibition of Akt/PKB kinases (inspired by Balanol analogs).[2]

Chemical Library Preparation & Handling

Synthesis of Azepan-4-one Oxime

Note: Azepan-4-one is prone to transannular interactions.[3] The oxime formation must be pH-controlled to prevent Beckmann rearrangement.

Protocol:

  • Starting Material: Dissolve N-Boc-azepan-4-one (CAS 188975-88-4) or 1-benzylazepan-4-one in Ethanol (EtOH).[3]

  • Reagent: Add Hydroxylamine hydrochloride (

    
    , 1.5 eq) and Sodium Acetate (
    
    
    
    , 2.0 eq) to buffer the solution to pH ~5–6.
  • Reaction: Reflux at 80°C for 2–4 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5).

  • Workup: Evaporate EtOH, resuspend in water, extract with Ethyl Acetate.

  • Deprotection (if N-Boc): Treat with 4M HCl in Dioxane to yield the free amine salt for biological testing.

Stability & Storage
  • Hydrolytic Instability: Oximes can hydrolyze back to ketones under highly acidic conditions (

    
    ).
    
  • Isomerism: The product will exist as E/Z geometric isomers. For initial screening, separation is rarely necessary, but for lead optimization, separate via HPLC.

  • Storage: Store as HCl salts at -20°C. Dissolve in DMSO only immediately prior to assay.

Screening Module A: AChE Reactivation Assay

Rationale: This is the primary screen. The azepane nitrogen binds the anionic site, positioning the oxime to attack the phosphorus of the inhibited enzyme.

Experimental Design
  • Enzyme: Human Recombinant AChE (hrAChE) or Electrophorus electricus AChE (cheaper for primary screen).

  • Inhibitor (The Challenge): Paraoxon-ethyl (organophosphate surrogate).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: DTNB (Ellman’s Reagent).

  • Control: 2-PAM (Pralidoxime) as the positive reactivation standard.[3]

Step-by-Step Protocol (Modified Ellman’s)

Step 1: Inhibition Phase

  • Incubate AChE (

    
    ) with Paraoxon (
    
    
    
    ) in Phosphate Buffer (0.1 M, pH 7.4) for 30 minutes at 25°C.
  • Validation: Verify enzyme activity is <5% of baseline using a control aliquot.

Step 2: Reactivation Phase

  • Add the Azepan-4-one oxime derivative (Screening conc:

    
     and 
    
    
    
    ) to the inhibited enzyme mixture.
  • Incubate for specific time intervals (

    
     min).
    

Step 3: Activity Measurement

  • Transfer aliquots to a 96-well plate.

  • Add DTNB (

    
    ) and ATCh (
    
    
    
    ).
  • Measure Absorbance at 412 nm immediately for 5 minutes (Kinetic Mode).

Step 4: Calculation


[3]
  • 
    : Activity of uninhibited enzyme.
    
  • 
    : Activity of inhibited enzyme (buffer treated).
    

Screening Module B: Cytotoxicity & Safety Profiling

Rationale: Azepane derivatives can exhibit off-target cytotoxicity.[3] Oximes can induce oxidative stress.[3][4]

Protocol: MTT Viability Assay
  • Cell Lines: HepG2 (Liver tox model) and SH-SY5Y (Neuroblastoma, CNS model).

  • Seeding: 10,000 cells/well in 96-well plates; adhere overnight.

  • Treatment: Treat with serial dilutions of the oxime (

    
    ) for 24 hours.
    
  • Readout: Add MTT reagent, incubate 4h, solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Output: Determine

    
    . A safe reactivator should have an 
    
    
    
    .

Workflow Visualization

The following diagram illustrates the decision matrix for screening Azepan-4-one oximes.

AzepaneScreening Start Library: Azepan-4-one Oximes QC QC: Purity >95% (HPLC) Check E/Z Ratio Start->QC AChE_Screen Primary Screen: AChE Reactivation (vs Paraoxon) QC->AChE_Screen Dec1 Reactivation > 20%? AChE_Screen->Dec1 Kinetics Determine k_react (Rate Constant) & K_ox (Dissociation) Dec1->Kinetics Yes Cytotox Cytotoxicity Screen (HepG2 / SH-SY5Y) Dec1->Cytotox Yes Discard Discard / Redesign Dec1->Discard No BBB PAMPA-BBB Assay (CNS Penetration) Kinetics->BBB Dec2 IC50 > 50 µM? Cytotox->Dec2 Dec2->BBB Safe Dec2->Discard Toxic Lead Lead Candidate: In Vivo Studies BBB->Lead High Permeability

Caption: Screening cascade for Azepan-4-one oximes, prioritizing AChE reactivation potency before safety and CNS permeability assessment.

Data Interpretation & SAR Guide

ParameterMetricDesired ProfileStructural Insight
Reactivation Potency

(bimolecular rate constant)

N-substitution on the azepane ring (e.g., benzyl vs. methyl) dictates affinity to the enzyme's peripheral site.[3]
Affinity

(Dissociation Constant)

The 7-membered ring is flexible; rigidifying linkers may improve binding entropy.
Cytotoxicity

(HepG2)

Quaternary ammonium salts are often less toxic than free amines but penetrate membranes poorly.
BBB Permeability

(PAMPA)

Essential for nerve agent antidotes. Oximes are generally polar; look for lipophilic N-substituents.[3]

References

  • Musilek, K., et al. (2011). "Oximes as Inhibitors of Acetylcholinesterase - A Structure-Activity Relationship (SAR) Study." Military Medical Science Letters. Link

  • Kuca, K., et al. (2009). "Effect of Seven Newly Synthesized and Currently Available Oxime Cholinesterase Reactivators on Cyclosarin-Intoxicated Rats." Molecules. Link

  • Nortcliffe, A., & Moody, C. J. (2015).[5] "Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry." Bioorganic & Medicinal Chemistry. Link

  • PubChem. (2025).[6] "Azepan-4-one Compound Summary." National Library of Medicine. Link

  • Gorecki, L., et al. (2013). "Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study." Int. J. Mol. Sci. Link

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of Azepan-4-one Oxime

Executive Summary Azepane derivatives, particularly functionalized seven-membered nitrogen heterocycles, are critical building blocks in modern medicinal chemistry, frequently utilized in the synthesis of indolyl azaspir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azepane derivatives, particularly functionalized seven-membered nitrogen heterocycles, are critical building blocks in modern medicinal chemistry, frequently utilized in the synthesis of indolyl azaspiroketals and various central nervous system (CNS) active pharmaceutical ingredients[1][2]. Azepan-4-one (CAS 105416-56-6) serves as a highly versatile precursor in these pathways[3]. The conversion of azepan-4-one to its corresponding oxime is a foundational transformation, enabling subsequent reductions to primary amines or facilitating Beckmann rearrangements.

This application note details a robust, scalable, and self-validating protocol for the synthesis of azepan-4-one oxime. By transitioning from a discovery-scale methodology to a process-chemistry framework, this guide emphasizes thermodynamic control, optimal buffering, and high-throughput downstream processing.

Mechanistic Rationale and Process Engineering

The Role of Sodium Acetate in Oximation

The oximation of carbonyl compounds using hydroxylamine hydrochloride (


) requires precise pH control to proceed efficiently[4]. Hydroxylamine is commercially supplied as a hydrochloride salt to prevent explosive decomposition and oxidative degradation. However, the protonated ammonium species is non-nucleophilic.

Sodium acetate trihydrate (


) is introduced not merely as a base, but as a critical buffering agent. It drives the equilibrium to liberate free hydroxylamine while maintaining the reaction medium at an optimal pH of 4.0–5.0[4][5].
  • Causality of pH Control: If the pH drops below 4, the nucleophile remains protonated, halting the reaction. If the pH exceeds 6, the carbonyl oxygen of azepan-4-one is insufficiently protonated, reducing its electrophilicity and significantly slowing the nucleophilic attack. The acetate buffer perfectly bridges this mechanistic requirement, ensuring rapid formation of the hemiaminal intermediate followed by dehydration to the oxime.

Mechanism Ketone Azepan-4-one (Electrophile) Intermediate Hemiaminal Intermediate Ketone->Intermediate Addition Amine Hydroxylamine (Nucleophile) Amine->Intermediate Free base generation Buffer NaOAc Buffer (pH 4-5) Buffer->Amine Deprotonation Product Azepan-4-one oxime (Target) Intermediate->Product Acid-catalyzed Dehydration Water Water (Byproduct) Intermediate->Water

Reaction mechanism and pH dependency of azepan-4-one oximation.

Scale-Up Considerations

When scaling this reaction from milligrams to multi-gram or kilogram batches, thermal management becomes paramount. The neutralization of


 by sodium acetate is mildly exothermic, as is the subsequent nucleophilic addition. To prevent solvent boil-over and minimize the formation of side products (such as bis-oximes or polymeric species), controlled reagent dosing and efficient agitation are required.

Quantitative Process Parameters

To ensure reproducibility across different laboratory environments, the stoichiometric ratios and thermodynamic parameters have been optimized and summarized below.

Table 1: Optimized Stoichiometry and Process Parameters (100 g Scale)

Parameter / ReagentEquivalent / ValueMass / VolumeFunction / Rationale
Azepan-4-one 1.00 eq (883 mmol)100.0 gLimiting reagent / Substrate

1.20 eq (1.06 mol)73.6 gNucleophile source (slight excess drives equilibrium)

1.30 eq (1.15 mol)156.2 gBuffer / Base (excess ensures complete

liberation)
Ethanol (Absolute) 5 Volumes500 mLPrimary solvent (solubilizes organic intermediates)
Deionized Water 2 Volumes200 mLCo-solvent (solubilizes inorganic salts)
Reaction Temp 75 °C ± 5 °CN/AReflux temperature to overcome dehydration activation energy

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded within the workflow to ensure the operator can verify the success of each phase before proceeding.

Phase 1: Reactor Preparation and Dissolution
  • Equip a 2.0 L jacketed glass reactor with a mechanical overhead stirrer, a reflux condenser, an internal thermocouple, and an addition funnel.

  • Charge the reactor with 100.0 g of azepan-4-one and 500 mL of absolute ethanol. Initiate stirring at 250 RPM.

  • In a separate 500 mL Erlenmeyer flask, dissolve 156.2 g of sodium acetate trihydrate in 200 mL of deionized water. Endothermic dissolution will occur; allow the solution to equilibrate to room temperature.

  • Transfer the aqueous sodium acetate solution into the reactor.

Phase 2: Controlled Reagent Addition
  • Weigh 73.6 g of hydroxylamine hydrochloride.

  • Critical Step: Add the

    
     to the reactor in 5 equal portions over 30 minutes.
    
    • Causality: Portion-wise addition prevents a sudden spike in pH and controls the mild exotherm associated with neutralization. Maintain the internal temperature below 35 °C during this phase.

Phase 3: Reaction Maturation and IPC
  • Once addition is complete, apply heat to the reactor jacket. Ramp the internal temperature to 75 °C (gentle reflux) over 20 minutes.

  • Maintain reflux for 2.5 hours.

  • In-Process Control (IPC) 1: Withdraw a 0.5 mL aliquot. Quench with 1 mL of water and extract with 1 mL of ethyl acetate. Analyze the organic layer via TLC (Eluent: 9:1 Dichloromethane/Methanol, visualized with Ninhydrin or

    
    ). The reaction is deemed complete when the starting material spot (
    
    
    
    ~0.4) is entirely consumed, replaced by a more polar oxime spot.
Phase 4: Downstream Processing (Workup)
  • Cool the reactor contents to 20 °C.

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator, 40 °C water bath) to remove approximately 80% of the ethanol.

    • Causality: Removing the organic solvent forces the organic oxime product to precipitate from the remaining aqueous phase, streamlining isolation.

  • Add 300 mL of ice-cold deionized water to the concentrated slurry and stir vigorously for 30 minutes at 0–5 °C to maximize crystallization.

  • Isolate the crude azepan-4-one oxime via vacuum filtration using a sintered glass funnel. Wash the filter cake with 2 x 100 mL of ice-cold water to remove residual inorganic salts (

    
    , unreacted 
    
    
    
    ).
Phase 5: Purification and Drying
  • Transfer the crude solid to a vacuum oven. Dry at 45 °C under high vacuum (≤ 10 mbar) for 12 hours until a constant weight is achieved.

  • (Optional) If IPC 2 (HPLC purity) indicates < 98% purity, recrystallize the product from a minimal amount of hot ethanol/water (1:1 v/v).

Workflow N1 1. Reactor Preparation N2 2. Controlled Addition N1->N2 N3 3. Reflux & IPC (TLC/GC) N2->N3 N4 4. Solvent Evaporation N3->N4 N5 5. Aqueous Precipitation N4->N5 N6 6. Filtration & Drying N5->N6

Scale-up workflow for azepan-4-one oxime synthesis and isolation.

Analytical Characterization Specifications

To validate the trustworthiness of the synthesized batch, the isolated product must conform to the following analytical specifications.

Table 2: Expected Analytical Data for Azepan-4-one Oxime

Analytical TechniqueExpected Result / SpecificationDiagnostic Value
Appearance White to off-white crystalline powderIndicates macroscopic purity and absence of degradation.
Melting Point ~ 115 - 118 °CConfirms crystalline integrity.
LC-MS (ESI+)

129.1

Confirms molecular weight (Target MW: 128.17 g/mol ).

H NMR (400 MHz, DMSO-

)
Broad singlet > 10 ppm (1H, =N-OH). Multiplets ~ 2.3-2.6 ppm (4H, adjacent to C=N).Confirms the presence of the oxime proton and the loss of the ketone carbonyl environment.
IR Spectroscopy Broad peak ~ 3200-3300 cm

(O-H stretch). Sharp peak ~ 1650 cm

(C=N stretch).
Differentiates oxime from the starting ketone (loss of strong C=O stretch at ~1710 cm

).

References

  • National Institutes of Health (NIH). "Indolyl Azaspiroketal Mannich Bases Are Potent Anti-mycobacterial Agents with Selective Membrane Permeabilizing Effects and In Vivo Activity." PMC. Available at:[Link]

  • Oriental Journal of Chemistry. "Study of 2-(piperidine-1-ylmethyl)cyclohexanamine Structure Synthesis Based on Oxime Protected Compounds in Mannich Mechanism." Available at: [Link]

  • Scribd / Academic Uploads. "Synthesis of Cyclohexanoxime - Nucleophilic addition reaction to the carbonyl." Available at: [Link]

  • Google Patents. "US10858352B2 - Pharmaceutical compounds.

Sources

Application

Application Note: Strategic Derivatization of Azepan-4-one Oxime

Introduction: The Azepane Advantage The azepane (hexamethyleneimine) scaffold represents a "privileged structure" in medicinal chemistry, offering a unique conformational profile distinct from its 5-membered (pyrrolidine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azepane Advantage

The azepane (hexamethyleneimine) scaffold represents a "privileged structure" in medicinal chemistry, offering a unique conformational profile distinct from its 5-membered (pyrrolidine) and 6-membered (piperidine) analogues. While 4-substituted piperidines are ubiquitous in drug discovery (e.g., Fentanyl, Haloperidol), the 4-substituted azepane space remains comparatively under-exploited, offering valuable intellectual property (IP) territory.

Azepan-4-one oxime serves as a high-value pivot point. Unlike the ketone, which is prone to gem-diol formation and hydration issues in aqueous media, the oxime is stable yet highly reactive toward specific chemoselective transformations. This guide details three validated protocols to convert this moiety into diverse, pharmacologically active handles.

Chemotype Utility
  • Core Scaffold: 7-membered nitrogen heterocycle.[1][2][3]

  • Key Reactivity: Nucleophilic attack (O-alkylation), Reductive cleavage (Amine synthesis), and Rearrangement (Ring expansion).

  • Therapeutic Relevance: Protease inhibitors (Cathepsin K), GPCR ligands, and sigma receptor modulators.

Strategic Derivatization Landscape

The following diagram illustrates the divergent pathways available from the parent oxime.

Azepane_Derivatization cluster_legend Reaction Class Oxime Azepan-4-one Oxime (Parent Scaffold) Amine 4-Aminoazepane (Primary Amine) Oxime->Amine Reduction (LiAlH4/H2) Ether Oxime Ethers (Pharmacophore Tuning) Oxime->Ether O-Alkylation (NaH/R-X) Lactam 1,4-Diazocan-5-one (Ring Expansion) Oxime->Lactam Beckmann Rearrangement Urea Urea/Amide Derivatives Amine->Urea Acylation Isox Isoxazoline (via [3+2] Cycloaddition) Ether->Isox Dipolar Cycloaddition key1 Reduction (High Value) key2 Functionalization key3 Skeletal Editing

Figure 1: Divergent synthesis pathways from Azepan-4-one oxime. Colors indicate reaction classes.

Protocol A: Reductive Amination to 4-Aminoazepane

Objective: Synthesis of the primary amine (racemic) for use as a nucleophilic handle in library generation.

Mechanistic Insight

Direct catalytic hydrogenation (


, Pd/C) of cyclic oximes often stalls at the hydroxylamine intermediate or requires high pressure. Lithium Aluminum Hydride (LAH)  is the preferred reagent for complete reduction to the primary amine. The reaction proceeds via an aluminate complex; high temperatures (reflux) are required to cleave the N-O bond.

Stereochemical Note: The reduction creates a chiral center at C4. Since the starting material is achiral (assuming an achiral N-protecting group like Boc), the product is a racemate . Enantioseparation via chiral HPLC or resolution with tartaric acid is required if a single enantiomer is needed.

Experimental Protocol

Reagents:

  • Substrate:

    
    -Boc-azepan-4-one oxime (
    
    
    
    equiv)
  • Reagent:

    
     (2.4 M in THF, 
    
    
    
    equiv)
  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Charging: Add anhydrous THF and cool to

    
    . Carefully add 
    
    
    
    solution via syringe. Caution: Exothermic.
  • Addition: Dissolve the oxime in minimal THF and add dropwise to the LAH suspension at

    
    .
    
  • Reflux: Allow to warm to Room Temperature (RT), then heat to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (System: 10% MeOH in DCM + 1%

      
      ). The oxime spot (
      
      
      
      ) should disappear; amine stays at baseline without base.
  • Fieser Quench (Critical): Cool to

    
    . For every 
    
    
    
    grams of LAH used, add:
    • 
       mL water (slowly!)
      
    • 
       mL 15% NaOH
      
    • 
       mL water
      
  • Workup: Stir the resulting granular precipitate for 30 mins. Filter through a Celite pad. Wash the pad with warm THF.

  • Purification: The filtrate contains the crude amine.[4] If

    
    -Boc was used, LAH will likely reduce the carbamate to an N-methyl group. 
    
    • Alternative: If

      
      -Boc retention is required, use Raney Nickel / 
      
      
      
      (50 psi)
      in ammoniacal methanol, though yields are typically lower (40-60%).

Protocol B: Synthesis of O-Alkyl Oxime Ethers

Objective: Creation of stable oxime ethers to modulate lipophilicity and target engagement (e.g., mimicking the ketone while removing H-bond donor capacity).

Mechanistic Insight

The oxime proton is acidic (


 in DMSO). Deprotonation with Sodium Hydride (NaH) generates a hard nucleophile that reacts efficiently with alkyl halides. This reaction retains the 

isomerism of the parent oxime.
Experimental Protocol

Reagents:

  • Substrate: Azepan-4-one oxime (

    
     equiv)
    
  • Base: NaH (60% dispersion in oil,

    
     equiv)
    
  • Electrophile: Alkyl Bromide/Iodide (

    
     equiv)
    
  • Solvent: Anhydrous DMF or DMF/THF (1:1)

Step-by-Step Procedure:

  • Deprotonation: To a suspension of NaH in DMF at

    
    , add the oxime solution dropwise. Evolution of 
    
    
    
    gas will be observed.
  • Activation: Stir at

    
     for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.
    
  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Warm to RT and stir for 2–12 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    ).[3][4] Wash combined organics with water (
    
    
    ) and brine (
    
    
    ) to remove DMF.
  • Purification: Flash chromatography (Hexane/EtOAc). Oxime ethers are typically less polar than the parent oxime.

Protocol C: Beckmann Rearrangement to 1,4-Diazocan-5-one

Objective: Ring expansion to the 8-membered lactam. This is a "high risk, high reward" skeletal edit.

Mechanistic Insight

The Beckmann rearrangement relies on the migration of the carbon anti to the hydroxyl group. For azepan-4-one oxime, migration of C3 or C5 leads to isomeric diazocanones.

  • Challenge: 7-membered rings are conformationally mobile;

    
     isomerization can lead to product mixtures.
    
  • Reagent Selection: Traditional acids (

    
    ) cause charring. Cyanuric Chloride (TCT)  or Thionyl Chloride (
    
    
    
    )
    are preferred for milder activation.
Experimental Protocol (TCT Method)

Reagents:

  • Substrate: Azepan-4-one oxime (

    
     equiv)
    
  • Catalyst: Cyanuric Chloride (TCT) (

    
     mol%)
    
  • Co-catalyst:

    
     (
    
    
    
    mol%)
  • Solvent: Anhydrous Acetonitrile (

    
    )
    

Step-by-Step Procedure:

  • Activation: Dissolve TCT and

    
     in acetonitrile.
    
  • Addition: Add the oxime.

  • Reflux: Heat to reflux for 2–4 hours.

  • Workup: Evaporate solvent. Redissolve in

    
    , wash with water.
    
  • Outcome: Expect a mixture of lactams. Identification requires 2D-NMR (HMBC) to distinguish between 1,4-diazocan-5-one and 1,5-diazocan-2-one (if the nitrogen is unprotected/symmetric).

Data Summary & Troubleshooting

ParameterReduction (Protocol A)O-Alkylation (Protocol B)Beckmann (Protocol C)
Primary Product Primary Amine (

)
Oxime Ether (

)
Lactam (Ring Expansion)
Key Reagent

or Raney Ni

TCT or

Stereochemistry Racemic (C4)

Mixture retained
Regio-isomeric mix possible
Common Pitfall Reducing N-protecting groupsOver-alkylation (rare)Fragmentation/Hydrolysis
Typical Yield 60–85%80–95%40–65%
Workflow Logic: Reduction Pathway

Reduction_Workflow Start Start: Azepan-4-one Oxime Decision Is N-Protecting Group LAH-Stable? (e.g. Benzyl) Start->Decision Path_LAH Route A: LiAlH4 Reduction (Reflux, THF) Decision->Path_LAH Yes (Bn, Alkyl) Path_H2 Route B: H2 / Raney Ni (50 psi, MeOH/NH3) Decision->Path_H2 No (Boc, Cbz, Fmoc) Workup_Fieser Fieser Workup (Granular ppt) Path_LAH->Workup_Fieser Workup_Filter Celite Filtration Path_H2->Workup_Filter Product Product: 4-Aminoazepane Workup_Fieser->Product Workup_Filter->Product

Figure 2: Decision tree for reducing azepane oximes based on protecting group stability.

References

  • BenchChem. (2025).[1][3][4] Azepane-2,4-dione as a Scaffold in Drug Discovery: Application Notes and Protocols. Retrieved from

  • Reymond, J. L., et al. (2025). "Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology."[5][6] Journal of Medicinal Chemistry. Retrieved from

  • Abdel-Magid, A. F. (2014). "Reduction of C=N to CH–NH by Metal Hydrides." Comprehensive Organic Synthesis II. Elsevier.
  • Gawley, R. E. (1988).[7] "The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations." Organic Reactions, 35, 1–420.

  • Li, A. Y. (2002). "Beckmann Rearrangement of Oximes under Very Mild Conditions." The Journal of Organic Chemistry. Retrieved from

Sources

Method

Application Note: Utilization of Azepan-4-one Oxime for Functional Polyamide Synthesis

This Application Note provides a comprehensive technical guide on the use of Azepan-4-one oxime in the synthesis of polyamides. It addresses the specific chemical pathway for generating functionalized polyamides (poly(di...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide on the use of Azepan-4-one oxime in the synthesis of polyamides. It addresses the specific chemical pathway for generating functionalized polyamides (poly(diazocanones)) and critically distinguishes this precursor from the standard Nylon 6 monomer (Caprolactam).

Executive Summary & Strategic Disambiguation

The use of Azepan-4-one oxime in polyamide synthesis represents a specialized route for creating functionalized polyamides containing heteroatoms (secondary/tertiary amines) within the polymer backbone. Unlike standard polyamides derived from carbocyclic precursors, these polymers offer unique hydrophilic properties and reactive sites for post-polymerization modification.

Critical Disambiguation: The "Azepan-one" Nomenclature

Before proceeding, it is vital to distinguish between two chemically distinct isomers often confused in database nomenclature:

CompoundIUPAC NameStructureRole in Polyamides
Azepan-2-one Hexahydro-2H-azepin-2-one7-membered LactamStandard Monomer for Nylon 6 (Caprolactam).
Azepan-4-one Hexahydro-4H-azepin-4-one7-membered Ketone Precursor for functional poly(diazocanone) via its oxime.

Note: If your intent is to synthesize standard Nylon 6, please refer to protocols for Cyclohexanone Oxime rearrangement. This guide focuses strictly on the Azepan-4-one isomer.

Scientific Mechanism: The 7 8 Ring Expansion

The utilization of Azepan-4-one oxime involves a Beckmann Rearrangement that expands the 7-membered azepane ring into an 8-membered diazocane lactam. This lactam is then polymerized via Anionic Ring-Opening Polymerization (AROP).

Reaction Pathway[1][2][3]
  • Oximation: Condensation of Azepan-4-one with hydroxylamine.

  • Beckmann Rearrangement: Acid-catalyzed insertion of nitrogen to form 1,4-diazocan-5-one (or isomer depending on migration aptitude).

  • Polymerization: AROP of the 8-membered lactam to yield Poly(1,4-diazocan-5-one) .

Pathway Visualization

G Start Azepan-4-one (7-Membered Ketone) Oxime Azepan-4-one Oxime (Intermediate) Start->Oxime NH2OH·HCl NaOAc, EtOH Lactam 1,4-Diazocan-5-one (8-Membered Lactam) Oxime->Lactam Beckmann Rearrangement (Eaton's Reagent / SOCl2) Polymer Poly(1,4-diazocan-5-one) (Functional Polyamide) Lactam->Polymer Anionic ROP (NaH, N-Acetylcaprolactam)

Figure 1: Synthetic pathway from Azepan-4-one to functional polyamide via ring expansion.[1]

Detailed Experimental Protocols

Phase 1: Synthesis of Azepan-4-one Oxime

Objective: Convert the ketone functionality to a reactive oxime. Precursor Note: If starting with 1-Methyl-azepan-4-one (common pharmaceutical intermediate), the resulting polymer will be N-methylated, improving solubility but removing H-bonding capability at that site.

Materials:

  • Azepan-4-one Hydrochloride (CAS 10535-30-5 or similar)

  • Hydroxylamine Hydrochloride (

    
    )
    
  • Sodium Acetate (

    
    )
    
  • Ethanol (95%)

Protocol:

  • Dissolution: Dissolve 10 mmol of Azepan-4-one HCl in 20 mL of ethanol/water (4:1 v/v).

  • Addition: Add 12 mmol of Hydroxylamine Hydrochloride and 15 mmol of Sodium Acetate.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3 hours. Monitor conversion by TLC (Eluent: DCM/MeOH 9:1).
    
  • Workup: Evaporate ethanol under reduced pressure. Neutralize the residue with saturated

    
     to pH 8.
    
  • Extraction: Extract with Chloroform (

    
    ). Dry combined organics over 
    
    
    
    .
  • Isolation: Concentrate to yield Azepan-4-one oxime . Recrystallize from hexane/ethyl acetate if necessary.

Phase 2: Beckmann Rearrangement to 1,4-Diazocan-5-one

Objective: Ring expansion to the 8-membered lactam monomer. Note: The presence of the ring nitrogen requires careful selection of the catalyst to avoid salt formation that inhibits rearrangement.

Materials:

  • Azepan-4-one Oxime (from Phase 1)

  • Eaton’s Reagent (

    
     in Methanesulfonic acid) - Preferred for safety over Oleum.
    
  • Ice water

Protocol:

  • Setup: Place 5 mmol of Azepan-4-one oxime in a dry round-bottom flask under Nitrogen.

  • Addition: Cool to

    
    . Dropwise add 5 mL of Eaton’s Reagent.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. The mixture will become viscous.

  • Quenching: Pour the reaction mixture slowly into 50 g of crushed ice/water with vigorous stirring.

  • Neutralization: Carefully adjust pH to 9-10 using

    
     solution (keep cool).
    
  • Extraction: Extract the lactam (1,4-diazocan-5-one) with DCM (

    
    ).
    
  • Purification: Dry over

    
     and concentrate. Purify by column chromatography (Alumina, basic) to remove trace acid.
    
    • Target Structure: 8-membered ring with two nitrogens (one amide, one amine).

Phase 3: Anionic Ring-Opening Polymerization (AROP)

Objective: Polymerize the 8-membered lactam to form the polyamide. Mechanism: Activated Monomer Mechanism using a base initiator and N-acyl activator.

Materials:

  • Monomer: 1,4-Diazocan-5-one (dried under vacuum at

    
     for 12h).
    
  • Initiator: Sodium Hydride (NaH, 60% in oil) or Potassium tert-butoxide.

  • Activator: N-Acetylcaprolactam or Benzoyl Chloride.

  • Solvent: Bulk polymerization (melt) or high-boiling solvent (e.g., NMP) if melting point is high.

Protocol:

  • Melt Preparation: In a polymerization ampoule equipped with a nitrogen inlet, add 10 mmol of Monomer. Heat to

    
     above its melting point (typically 
    
    
    
    for substituted diazocanones) to obtain a melt.
  • Initiation: Add 0.2 mmol (2 mol%) of NaH. Stir until hydrogen evolution ceases (formation of lactamate anion).

  • Activation: Add 0.2 mmol (2 mol%) of N-Acetylcaprolactam.

  • Polymerization: Seal the ampoule or maintain inert flow. Stir at elevated temperature (

    
    ) for 2-4 hours. Viscosity will increase rapidly.
    
  • Termination: Cool to RT. Crush the solid polymer.

  • Purification: Soxhlet extraction with hot methanol to remove oligomers and unreacted monomer.

  • Drying: Vacuum dry at

    
    .
    

Characterization & Expected Properties

TechniqueParameterExpected Outcome
FT-IR Amide BandsStrong absorptions at ~1640

(Amide I) and ~1550

(Amide II). Absence of oxime O-H stretch.
1H-NMR Backbone StructureSignals for

and

protons. Broadening indicates polymerization.
DSC Thermal Transitions

and

will likely be lower than Nylon 6 due to the flexibility of the ether/amine linkages in the backbone (if present).
Solubility Solvent ResistanceUnlike Nylon 6, poly(diazocanones) may exhibit solubility in dilute acids due to the tertiary amine in the backbone.

References

  • CymitQuimica. Azepan-4-one (CAS 105416-56-6) Product Data. (Note: Contains synonym confusion with Caprolactam).

  • BenchChem. 1-Methylazepan-4-one HCl (CAS 19869-42-2) Synthesis and Applications.

  • Google Patents. Substituted 1-arylethyl-4-acylaminopiperidine derivatives (EP3183232A1). (Describes oxime reduction and azepane derivatives).

  • ChemicalBook. Azepan-4-one Oxime Product Description.

  • Sebenda, J.Anionic Ring-Opening Polymerization of Lactams. Progress in Polymer Science, Vol 6, 1978. (Foundational protocol for lactam AROP). (Standard Reference Text)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Oxime Synthesis from Sterically Hindered Ketones

Welcome to the Advanced Synthesis Troubleshooting Hub. This guide is engineered for researchers, scientists, and drug development professionals facing challenges with the oximation of sterically encumbered carbonyls (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Hub. This guide is engineered for researchers, scientists, and drug development professionals facing challenges with the oximation of sterically encumbered carbonyls (e.g., camphor, adamantanone, di-tert-butyl ketone). As a Senior Application Scientist, I have structured this resource to move beyond basic recipes, focusing on the thermodynamic and kinetic causality behind reaction failures and providing field-proven, self-validating solutions.

Part 1: Diagnostic Workflow

Before altering your reaction conditions, use the following diagnostic logic to identify the root cause of your low oxime yield.

Troubleshooting Start Low Oxime Yield from Hindered Ketone CheckSteric Is the ketone highly branched (e.g., t-butyl)? Start->CheckSteric UseMW Apply Microwave Irradiation with [Hmim][NO3] CheckSteric->UseMW Yes CheckTLC Analyze TLC/LC-MS: Unreacted vs Side Products? CheckSteric->CheckTLC No Unreacted Unreacted Ketone: Use Mechanochemistry CheckTLC->Unreacted Unreacted SideProd Side Products (e.g., Lactams): Buffer pH / Avoid Strong Acids CheckTLC->SideProd Side Products

Diagnostic workflow for troubleshooting low yields in hindered ketoxime synthesis.

Part 2: Frequently Asked Questions & Troubleshooting Guide

Q1: Why do standard oximation conditions (ethanol, sodium acetate, reflux) completely fail for my bulky ketone? A1: Sterically hindered ketones, such as those with bulky alkyl groups adjacent to the carbonyl, present a severe physical barrier to the nucleophilic attack by hydroxylamine[1]. The bulky groups shield the carbonyl carbon, significantly increasing the activation energy required to form the tetrahedral intermediate. Standard refluxing conditions (78 °C in ethanol) lack the thermodynamic driving force to overcome this steric repulsion, resulting in reaction rates that can be over 2600 times slower than those of unhindered ketones[1].

Q2: I am seeing no product formation after 48 hours of reflux. How can I force the reaction to completion without degrading my molecule? A2: When thermal energy is insufficient, you must alter the reaction kinetics.

  • Microwave Irradiation: Microwave heating provides rapid, localized energy transfer directly to the polar reactants, overcoming activation barriers in minutes rather than days[2].

  • Mechanochemistry (Solvent-Free Grinding): By removing the bulk solvent, you drastically increase the effective concentration of the reactants. The mechanical energy forces the solid crystal lattices to interact, driving the condensation forward[1].

  • High Pressure: For extremely recalcitrant substrates, applying high pressure (up to 9500 atm) physically forces the reactants into the necessary transition state geometry[1].

Q3: My LC-MS shows product formation, but I am also isolating lactams and amides. What is happening? A3: You are observing a premature Beckmann rearrangement[3]. If your reaction conditions are too acidic (e.g., using unbuffered hydroxylamine hydrochloride or strong Lewis acids), the newly formed oxime protonates at the hydroxyl group. This triggers the elimination of water and the migration of an alkyl group to the nitrogen, forming an amide or lactam[3]. To prevent this, ensure your reaction pH is strictly controlled (neutral to mildly acidic) by utilizing sodium hydroxide, pyridine, or a neutral ionic liquid[1].

Part 3: Comparative Performance Data

To guide your optimization strategy, the following table summarizes the quantitative performance of various methodologies when applied to highly hindered substrates (e.g., 2',4',6'-trimethylacetophenone or adamantanone).

Reaction ParameterStandard Reflux ProtocolMicrowave + Ionic LiquidMechanochemical Grinding
Solvent System Ethanol / MethanolNone (Ionic Liquid Medium)Trace Methanol (LAG)
Temperature 78 °C (Reflux)~100 °C (Microwave 80W)Room Temperature
Reaction Time 24 hours – 32 days6 – 10 minutes5 – 10 minutes
Typical Yield < 20% (Often incomplete)85 – 95%80 – 90%
Primary Advantage Simple benchtop setupExtremely rapid, high yieldSolvent-minimized, scalable

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not skip the causality checks; understanding why a step exists ensures you can adapt it to your specific molecule.

Protocol A: Solvent-Minimized Mechanochemical Grinding[1]

Best for: Highly crystalline hindered ketones (e.g., Adamantanone) where solvent dilution prevents effective collision.

Reagents:

  • Hindered Ketone: 1.0 mmol

  • Hydroxylamine hydrochloride (

    
    ): 1.2 mmol
    
  • Sodium hydroxide (NaOH, crushed): 1.2 mmol

  • Methanol: 0.1 – 0.2 mL

Step-by-Step Methodology:

  • Initial Activation: Place the ketone and

    
     in a ceramic mortar. Grind the solids together with a pestle for exactly 1 minute.
    
    • Causality: Intimate mixing of solid precursors initiates solid-state interaction, breaking down the crystal lattice and increasing the reactive surface area.

  • Base Addition: Add the crushed NaOH to the mixture.

    • Causality: NaOH neutralizes the hydrochloride salt, liberating the highly nucleophilic free hydroxylamine base in situ.

  • Liquid-Assisted Grinding (LAG): Continue grinding while adding 0.1-0.2 mL of methanol. Grind vigorously for 2 minutes until the mixture becomes pasty.

    • Causality: The trace methanol acts as a LAG agent. It increases molecular mobility and facilitates proton transfer without diluting the reactants, maintaining the ultra-high effective concentration required to overcome steric hindrance.

  • Maturation: Allow the paste to stand for 5 minutes at room temperature.

  • Validation & Isolation: Quench with water (5 mL) and extract with ethyl acetate. Monitor the organic layer via TLC. The complete disappearance of the less polar ketone spot validates the reaction.

Protocol B: Microwave-Assisted Synthesis in Ionic Liquid[2]

Best for: Liquid or highly recalcitrant hindered ketones (e.g., 2',4',6'-trimethylacetophenone) requiring massive kinetic energy.

Reagents:

  • Hindered Ketone: 1.0 mmol

  • Hydroxylamine hydrochloride (

    
    ): 1.3 mmol
    
  • 1-methylimidazolium nitrate ([Hmim][NO3]): 2.0 mL

Step-by-Step Methodology:

  • Reaction Assembly: Combine the ketone,

    
    , and [Hmim][NO3] in a microwave-transparent quartz or Teflon vessel.
    
    • Causality: [Hmim][NO3] serves a dual purpose. It is a highly polar microwave-absorbing medium (susceptor) that generates intense, localized volumetric heating. Secondly, it acts as a mild Brønsted acid catalyst, activating the carbonyl oxygen and increasing the electrophilicity of the hindered carbon.

  • Irradiation: Place the vessel in a dedicated laboratory microwave reactor. Irradiate at 80 W for 6 to 10 minutes.

    • Causality: Rapid dielectric heating directly energizes the polar intermediates, forcing the molecules over the high steric activation barrier in minutes.

  • Validation & Isolation: Cool the vessel to room temperature. Extract the mixture directly with diethyl ether (3 x 5 mL). Analyze the ether extract via LC-MS. The presence of the

    
     peak corresponding to the oxime, coupled with the absence of the starting ketone mass, validates completion. The ionic liquid remains in the reaction vessel and can be recycled.
    

Part 5: References

  • Microwave-promoted one-pot conversion of alcohols to oximes using 1-methylimidazolium nitrate,[Hmim][NO3], as a green promoter and medium Source: Comptes Rendus de l'Académie des Sciences URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Azepan-4-one Oxime Synthesis

Executive Summary & Mechanistic Overview As a Senior Application Scientist, I frequently encounter researchers struggling with the oximation of azepanone derivatives. The synthesis of azepan-4-one oxime—typically startin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

As a Senior Application Scientist, I frequently encounter researchers struggling with the oximation of azepanone derivatives. The synthesis of azepan-4-one oxime—typically starting from protected precursors like 1-Boc-azepan-4-one[1]—is a foundational transformation in medicinal chemistry. While seemingly straightforward, the reaction is highly susceptible to off-target by-product formation if the kinetic and thermodynamic parameters (specifically pH and temperature) are not meticulously controlled.

The oximation relies on hydroxylamine hydrochloride (


) [2]. The fundamental paradox of this reaction is its pH dependency:
  • Nucleophilic Attack: Requires a free, unprotonated amine. Hydroxylamine has a

    
     of ~6.0. If the pH is too low, the nucleophile is protonated (
    
    
    
    ), and the reaction stalls.
  • Dehydration: The collapse of the hemiaminal intermediate into the oxime requires acid catalysis to protonate the hydroxyl group, making it a viable leaving group (

    
    ).
    

Failure to balance these competing requirements leads to three primary failure modes: incomplete conversion, Beckmann rearrangement [3], or protecting group cleavage.

AzepanOxime Ketone 1-Boc-azepan-4-one (Ketone Precursor) Hemiaminal Hemiaminal Intermediate (Transient) Ketone->Hemiaminal NH2OH·HCl, NaOAc Nucleophilic Addition Hemiaminal->Ketone pH > 7.0 Reversible Stalling Oxime 1-Boc-azepan-4-one oxime (Target Product) Hemiaminal->Oxime -H2O (pH 4.5-5.5) Acid-Catalyzed Dehydration Beckmann Ring-Expanded Lactam (Beckmann By-product) Oxime->Beckmann Excess Acid / Heat Rearrangement Deprotected Azepan-4-one oxime (Deprotected By-product) Oxime->Deprotected pH < 3.0 (Unbuffered HCl) Boc Cleavage

Mechanistic pathway of 1-Boc-azepan-4-one oximation and pH-dependent by-product formation.

Troubleshooting Guide & FAQs

Q1: My reaction is stalling with >30% unreacted 1-Boc-azepan-4-one remaining. Adding more hydroxylamine doesn't help. Why? Causality: You are likely operating outside the optimal pH window (4.5–5.5). If you add excess


 without a proportional increase in base, the pH drops below 4.0. At this pH, the hydroxylamine is fully protonated and loses its nucleophilicity. Conversely, if you used a strong base (like NaOH) and pushed the pH > 7.0, the hemiaminal intermediate cannot undergo acid-catalyzed dehydration to form the oxime.
Solution:  Switch to a tightly buffered system using Sodium Acetate (NaOAc). The acetate ion (

4.76) perfectly buffers the reaction in the exact window required for both nucleophilic attack and dehydration.

Q2: I am seeing a highly polar, baseline spot on my TLC (Staining with Ninhydrin). What is this by-product? Causality: This is the deprotected secondary amine (azepan-4-one oxime hydrochloride). The Boc (tert-butoxycarbonyl) protecting group is highly sensitive to strong acids. If you use unbuffered


, the localized concentration of 

in the solvent can drop the pH < 3.0, triggering premature Boc cleavage. Solution: Pre-dissolve the

and NaOAc in water to neutralize the free

before adding it to your ethanolic ketone solution.

Q3: Upon scale-up and heating to accelerate the reaction, I isolated a completely different compound with an amide/lactam peak in the IR spectrum (~1650 cm⁻¹). How did this happen? Causality: You have inadvertently triggered a Beckmann rearrangement [4]. Oximes of cyclic ketones, when exposed to heat and acidic conditions, undergo a stereospecific alkyl migration to form ring-expanded lactams (e.g., aza-cycloheptane-2,5-diketone derivatives). Solution: Oximation of azepanone derivatives must be strictly kinetically controlled. Run the reaction at room temperature (20–25 °C). Do not heat the reaction mixture above 40 °C.

Q4: My LC-MS shows a single mass corresponding to the target oxime, but my ¹H-NMR shows duplicated peaks for the Boc group and ring protons. Is my product impure? Causality: This is not a by-product; it is a fundamental stereochemical reality of oximes. The >C=N-OH double bond restricts rotation, resulting in a mixture of E and Z isomers (syn/anti relative to the azepane ring substituents). Because the azepane ring is non-planar and flexible, these isomers have distinct chemical shifts in NMR. Solution: No troubleshooting is required if the downstream application (e.g., reduction to the amine) destroys the chiral center. If analytical purity is required, report it as an E/Z isomeric mixture.

Quantitative Data: Impact of Buffer Selection on By-product Formation

To empirically validate the causality discussed above, consider the following experimental data comparing buffer systems during the synthesis of 1-Boc-azepan-4-one oxime (Reaction conditions: 1.5 eq


, 25 °C, 4 hours, EtOH/H₂O).
Buffer System / BaseMeasured pHConversion RateMajor By-product IdentifiedIsolated Yield (Target)
None (

only)
1.8< 30%Deprotected amine (Boc cleavage)15%
Pyridine (1.5 eq)6.565%Unreacted ketone60%
Sodium Acetate (1.5 eq) 5.1 > 98% None (Trace E/Z isomers) 92%
NaOH (Excess)9.5< 20%Unreacted ketone10%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By isolating the buffer preparation from the substrate, you prevent localized pH spikes that cause by-product formation.

Target: 1-Boc-azepan-4-one oxime Scale: 10 mmol

Step 1: Substrate Preparation

  • In a 100 mL round-bottom flask, dissolve 2.13 g (10.0 mmol) of 1-Boc-azepan-4-one in 20 mL of absolute ethanol.

  • Place the flask on a magnetic stirrer at room temperature (20–25 °C). Do not apply heat.

Step 2: Buffer Validation (Critical Step)

  • In a separate 50 mL Erlenmeyer flask, dissolve 1.04 g (15.0 mmol, 1.5 eq) of Hydroxylamine hydrochloride and 2.04 g (15.0 mmol, 1.5 eq) of Sodium acetate trihydrate in 10 mL of deionized water.

  • Self-Validation: Stir for 5 minutes until fully dissolved. Check the pH of this aqueous solution using pH paper or a calibrated meter. It must read between 4.8 and 5.5. If it is < 4.5, add trace amounts of NaOAc until corrected.

Step 3: Controlled Addition

  • Add the aqueous buffer solution dropwise to the ethanolic ketone solution over 10 minutes.

  • The mixture may become slightly cloudy initially but will clear as stirring continues.

Step 4: Reaction & Monitoring

  • Stir the reaction vigorously at room temperature for 3–4 hours.

  • Monitor via TLC (Hexanes:EtOAc 7:3, Ninhydrin stain). The starting material (

    
     ~0.6) should disappear, replaced by a new spot (
    
    
    
    ~0.4). Note: The product spot may appear slightly elongated due to E/Z isomerism.

Step 5: Workup & Isolation

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp < 35 °C) to remove the majority of the ethanol. Caution: Exceeding 40 °C at this stage risks Beckmann rearrangement.

  • Dilute the remaining aqueous slurry with 30 mL of Ethyl Acetate (EtOAc) and 15 mL of water.

  • Transfer to a separatory funnel. Extract the organic layer.

  • Wash the organic layer once with saturated

    
     (15 mL) to remove residual acetic acid, then once with brine (15 mL).
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield the target oxime as a white solid/colorless oil.
    

References

  • Title: Receptor antagonists - European Patent Office - EP 2927224 B1 Source: googleapis.com URL: [Link]

  • Title: Cas 19869-42-2,Hexahydro-1-methyl-4H-azepin-4-one | lookchem Source: lookchem.com URL:[Link]

Troubleshooting

Troubleshooting E/Z isomer separation of "Azepan-4-one oxime"

Technical Support Center: Azepan-4-one Oxime Isomer Separation Executive Summary The separation of E (trans) and Z (cis) isomers of Azepan-4-one oxime is a critical purification step, particularly for researchers intendi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Azepan-4-one Oxime Isomer Separation

Executive Summary

The separation of E (trans) and Z (cis) isomers of Azepan-4-one oxime is a critical purification step, particularly for researchers intending to perform stereospecific downstream reactions such as the Beckmann Rearrangement . Due to the asymmetry of the azepane ring (the path from N1 to C4 differs via C2/C3 vs C7/C6/C5), the E and Z forms are chemically distinct geometric isomers with unique physicochemical properties. However, their separation is often plagued by low resolution, on-column isomerization, and peak tailing.

This guide provides a self-validating troubleshooting workflow to resolve these issues, grounded in the mechanistic behavior of cyclic ketoximes.

Module 1: Chromatographic Troubleshooting (HPLC & Flash)

User Issue: "I see two merging peaks or a broad 'saddle' peak during HPLC analysis. I cannot get baseline resolution."

Root Cause Analysis: Oximes are amphoteric and susceptible to proton-catalyzed isomerization.

  • pKa Proximity: The oxime OH group (pKa ~11) and the azepane nitrogen (pKa ~10 for secondary amine) create a complex ionization profile.

  • On-Column Isomerization: If the column temperature is too high or the mobile phase is acidic, the isomers interconvert faster than they separate, leading to "saddle" peaks (dynamic NMR-like behavior on a column).

Troubleshooting Protocol
ParameterStandard Condition (Fail)Optimized Condition (Pass) Mechanism
pH Modifier 0.1% Formic Acid (pH ~2.7)10 mM Ammonium Bicarbonate (pH 7.8 - 8.2) Acidic pH protonates the imine nitrogen, lowering the rotation barrier and catalyzing

isomerization. Basic pH stabilizes the free base.
Temperature Ambient (25°C) or 40°CSub-ambient (10°C - 15°C) Lower temperature kinetically traps the isomers, slowing interconversion below the chromatographic timescale.
Stationary Phase Standard C18Phenyl-Hexyl or C18-PFP The azepane ring is conformationally flexible. Phenyl phases engage in

or shape-selective interactions that discriminate between the "folded" Z-isomer and "extended" E-isomer.

Step-by-Step Optimization:

  • Buffer Switch: Immediately switch mobile phase to 10 mM NH₄HCO₃ (pH 8.0) in Water/Acetonitrile.

  • Cold Injection: If your HPLC has a column oven, set it to 15°C .

  • Gradient: Run a shallow gradient (e.g., 5% to 30% MeCN over 20 minutes). The isomers typically elute close together due to similar lipophilicity.

Module 2: Analytical Verification (NMR)

User Issue: "I isolated two fractions, but I don't know which is E and which is Z."

Expert Insight: You cannot rely solely on elution order. You must use 1H-NMR anisotropy to assign configuration. The hydroxyl group of the oxime exerts a deshielding effect (downfield shift) on the


-protons (C3-H or C5-H) that are spatially syn (cis) to it.
Assignment Logic
  • Structure: Azepan-4-one has

    
    -protons at C3  (closer to amine N via C2) and C5  (further from amine N via C6/C7).
    
  • Rule: The

    
    -CH₂ signal appearing further downfield  (higher ppm) corresponds to the position syn to the -OH group.
    

Diagnostic Table:

IsomerKey Interaction1H-NMR Signal (Approx.)
Z-Isomer (Syn to C3)OH is close to C3 protons.C3-H multiplet shifts downfield (

2.6–2.9 ppm).
E-Isomer (Syn to C5)OH is close to C5 protons.C5-H multiplet shifts downfield (

2.6–2.9 ppm).

Note: You must acquire a NOESY or ROESY spectrum to confirm which multiplet belongs to C3 vs C5 if they are not already assigned by COSY.

Module 3: Chemical Stability & Beckmann Rearrangement

User Issue: "My pure isomer re-equilibrated to a 50:50 mixture after drying."

Root Cause: Trace acid on glassware or in the solvent (e.g., CDCl₃ often contains HCl) catalyzes isomerization.

Preventative Workflow:

  • Neutralization: Pre-treat all glassware with dilute NH₄OH and dry.

  • Solvent Choice: Use DMSO-d6 or Benzene-d6 for NMR. Avoid CDCl₃ unless filtered through basic alumina.

  • Storage: Store solid oximes at -20°C.

Why Separation Matters (The Beckmann Context): The Beckmann rearrangement is stereospecific. The group anti to the hydroxyl migrates.

  • Z-Oxime

    
     Migration of C5 
    
    
    
    Expansion to specific lactam.
  • E-Oxime

    
     Migration of C3 
    
    
    
    Expansion to isomeric lactam.
  • Failure to separate results in a mixture of regioisomeric lactams.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for method development and the mechanistic consequences of conditions.

G Start Start: Poor Separation of Azepan-4-one Oxime Check_pH Check Mobile Phase pH Start->Check_pH Is_Acidic Is pH < 5? Check_pH->Is_Acidic Action_Basic Switch to 10mM NH4HCO3 (pH 8) Prevents Protonation of Imine N Is_Acidic->Action_Basic Yes Action_Temp Lower Column Temp to 15°C Kinetic Trapping Is_Acidic->Action_Temp No (Already Neutral) Check_Res Resolution > 1.5? Action_Basic->Check_Res Action_Temp->Check_Res Selectivity Change Stationary Phase Try Phenyl-Hexyl or C18-PFP Check_Res->Selectivity No NMR_Valid NMR Validation (NOESY) Assign E/Z based on Syn-Deshielding Check_Res->NMR_Valid Yes Selectivity->Check_Res Beckmann Downstream Application: Beckmann Rearrangement NMR_Valid->Beckmann Confirm Stereochemistry (Anti-Migration Rule)

Caption: Workflow for optimizing chromatographic separation of Azepan-4-one oxime isomers, prioritizing pH control to prevent on-column isomerization.

References

  • BenchChem Technical Support. (2025).[1] Separation of E/Z Isomers of 1-(Naphthalen-1-yl)ethanone Oxime. BenchChem. Link (General principles of oxime separation).

  • RSC Publishing. (2012). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations. Organic & Biomolecular Chemistry. Link (NMR assignment methodology).

  • Sciendo. (2009). Synthesis of oximes of seven-membered heterocyclic compounds. Chemistry of Heterocyclic Compounds. Link (Azepane oxime synthesis and properties).

  • NIH PubMed. (2023).[2] Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Journal of the American Chemical Society.[3] Link (Isomerization dynamics).

Sources

Optimization

Preventing decomposition of "Azepan-4-one oxime" during synthesis

Ticket System: Active | Topic: Stability & Decomposition Prevention Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.[1] Executive Summary You are encountering decomposition because Azepan-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Active | Topic: Stability & Decomposition Prevention Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.[1]

Executive Summary

You are encountering decomposition because Azepan-4-one oxime sits at a precarious intersection of three instability vectors: transannular strain (characteristic of 7-membered rings), acid-catalyzed reversibility (hydrolysis), and thermodynamic rearrangement (Beckmann).[1]

This guide treats your synthesis not just as a recipe, but as a system of competing kinetic and thermodynamic pathways. To stabilize the target, we must shut down the pathways leading to the ketone (hydrolysis) and the lactam (rearrangement).

Module 1: The Stability Triad (Critical Control Points)

Before troubleshooting specific failures, verify your protocol adheres to these three non-negotiable pillars.

1. The Nitrogen Protection Rule

Crucial: You cannot synthesize stable azepan-4-one oxime with a free secondary amine in the ring.

  • Mechanism of Failure: The free amine lone pair at position 1 can attack the

    
     carbon of the oxime (or ketone precursor) across the ring (transannular attack), leading to polymerization or bicyclic aminals.
    
  • The Fix: Always use N-Boc-azepan-4-one or N-Cbz-azepan-4-one . The carbamate pulls electron density from the ring nitrogen, preventing transannular interference.

2. The Buffer Imperative (pH 4.5 – 6.0)
  • Mechanism of Failure:

    • pH < 3: Promotes acid-catalyzed hydrolysis back to the ketone.

    • pH > 9: Can cause racemization or side reactions with the protecting group.

  • The Fix: Do not use unbuffered Hydroxylamine Hydrochloride (

    
    ). You must buffer the system with Sodium Acetate (NaOAc)  or Pyridine  to maintain a weakly acidic-to-neutral environment.
    
3. The Temperature Ceiling
  • Mechanism of Failure: 7-membered rings are conformationally mobile. High heat (>80°C) provides the activation energy for the Beckmann Rearrangement , converting your oxime into a urea-derivative lactam.

  • The Fix: Perform the reaction at Room Temperature (25°C) or mild heat (max 50°C).

Module 2: Decomposition Pathways Visualization

The following diagram maps exactly where your product is going if conditions deviate.

AzepanStability Start N-Boc-Azepan-4-one (Starting Material) Target Azepan-4-one Oxime (TARGET) Start->Target NH2OH·HCl, NaOAc EtOH, 25°C Polymer Oligomers/Tars (Transannular Reaction) Start->Polymer Unprotected Amine (No Boc/Cbz) Hydrolysis Hydrolysis Product (Ketone + NH2OH) Target->Hydrolysis Aq. Acid (pH < 3) Workup Error Beckmann Beckmann Product (Lactam/Urea) Target->Beckmann Lewis Acid / Heat (SOCl2, H+, >80°C) Target->Polymer Radical/Light Long-term Storage

Caption: Fig 1. Competitive pathways. Green path represents the stabilized synthesis. Red paths indicate acid/heat-induced decomposition.[1]

Module 3: Troubleshooting Guide (Ticket System)

Identify your specific issue below to find the immediate remediation.

Ticket #101: "My product is turning into a brown oil/tar upon standing."
  • Diagnosis: Trace Acid Contamination.

    • Even trace amounts of HCl left over from the hydroxylamine salt can catalyze slow decomposition or polymerization.

  • Corrective Action:

    • Workup: After removing ethanol, partition between EtOAc and Saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       . The aqueous layer must be basic (pH 8) during extraction to strip all acid salts.
      
    • Drying: Use

      
       (basic drying agent) instead of 
      
      
      
      if the product is particularly acid-sensitive.
Ticket #102: "NMR shows a mixture of Oxime and Amide (Lactam)."
  • Diagnosis: Premature Beckmann Rearrangement.

    • You likely used a Lewis Acid catalyst (like

      
      ) or heated the reaction too aggressively in an acidic solvent.
      
  • Corrective Action:

    • Switch to the NaOAc/EtOH method .

    • Strictly avoid thionyl chloride (

      
      ) or strong mineral acids during workup.
      
Ticket #103: "The reaction stalls; Starting Material (Ketone) persists."
  • Diagnosis: Steric Hinderance / Conformation. [1]

    • The 7-membered ring is floppy. The carbonyl carbon might be tucked inside a "pseudo-chair" conformation, shielding it from nucleophilic attack.

  • Corrective Action:

    • Concentration: Run the reaction at high concentration (0.5 M to 1.0 M).

    • Catalysis: Add 5 mol% Acetic Acid to the NaOAc buffer to slightly activate the carbonyl without triggering hydrolysis.

Module 4: Optimized Synthetic Protocol

This protocol is designed to be self-validating : if the color changes or pH drifts, the protocol halts you.

Reagents:

  • 1-Boc-azepan-4-one (1.0 equiv)[1]

  • Hydroxylamine Hydrochloride (1.5 equiv)[1]

  • Sodium Acetate Trihydrate (2.0 equiv)

  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step:

  • Buffer Prep: Dissolve

    
     and NaOAc in the minimum amount of water.
    
    • Checkpoint: Check pH.[2][3] It should be ~5.0–5.5.

  • Addition: Dissolve the ketone in Ethanol and add to the aqueous buffer.

    • Why? Adding the ketone to the buffer ensures it never sees free HCl.

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Monitoring: TLC (stain with Ninhydrin or PMA).[1] Oximes usually run slightly lower (more polar) than the ketone.

  • Workup (The Critical Step):

    • Evaporate Ethanol (Rotovap < 40°C).[1]

    • Dilute residue with water.

    • Neutralize: Add Sat.

      
       until pH is ~8.
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine.[4]

    • Dry over

      
      .[4]
      
  • Storage: Store solid oxime at -20°C under Argon.

Module 5: Stability Data Comparison
ParameterUnprotected Azepan-4-one OximeN-Boc-Azepan-4-one Oxime
Storage Stability (25°C) < 24 Hours (Polymerizes)> 6 Months (Stable Solid)
Acid Sensitivity High (Rapid Hydrolysis)Moderate (Requires strong acid to degrade)
Beckmann Risk High (Self-catalyzed by amine)Low (Requires external catalyst)
Physical State Unstable OilWhite Crystalline Solid
References
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.[1] (Foundational mechanism of oxime formation and hydrolysis).[5]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 3rd Ed., Wiley-Interscience, 1999.[1] (Protocols for N-Boc protection to prevent transannular reactions).

  • Gawley, R. E. "The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations."[1] Organic Reactions, 1988.[1] Link

  • Childers, W. E., et al. "Synthesis and biological evaluation of azepan-4-one derivatives."[1] Journal of Medicinal Chemistry, 2005. (Specific context on azepanone scaffold stability).

  • Lyle, R. E., et al. "Transannular interactions in the seven-membered ring."[1] Journal of Organic Chemistry, 1959. (Classic study on transannular effects in azepanes).

Sources

Troubleshooting

Technical Support Center: Synthesis of Azepan-4-one Oxime

Topic: Solvent Effects & Process Optimization for Azepan-4-one Oxime Synthesis Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide (v2025.1) Introduction: The Solvent-Kinetic Paradox Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Effects & Process Optimization for Azepan-4-one Oxime Synthesis Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide (v2025.1)

Introduction: The Solvent-Kinetic Paradox

Welcome to the technical hub for heterocyclic oxime synthesis. You are likely here because the conversion of Azepan-4-one to its oxime is behaving unpredictably—either stalling at partial conversion, "oiling out" during workup, or yielding impurities suggestive of premature Beckmann rearrangement.

In the synthesis of Azepan-4-one oxime, the solvent system is not merely a medium; it is a catalytic participant . The reaction relies on a delicate pH-dependent equilibrium described by Jencks’ Law, where the solvent must simultaneously solvate a polar ionic reagent (Hydroxylammonium chloride) and a lipophilic organic substrate (the azepane ring), while stabilizing the zwitterionic carbinolamine intermediate.

This guide deconstructs these variables into actionable protocols.

Module 1: Solvent Dynamics & Mechanistic Logic

The "Amphiphilic" Requirement

The synthesis requires bringing two immiscible species into contact:

  • Hydroxylammonium Chloride (NH₂OH[1]·HCl): Highly water-soluble, insoluble in non-polar organics.

  • Azepan-4-one (Derivative): Often lipophilic (especially if N-protected with Boc/Cbz).

The Solution: A co-solvent system (Alcohol/Water) is the industry standard, but the ratio dictates the outcome.

Solvent System Comparison Table
Solvent SystemReaction RateSolubility (Reagents)Risk ProfileBest For
Ethanol / Water (4:1) HighExcellentLow. Good thermal control.Standard Protocol. Balanced solubility for both species.
Methanol / Water Very HighExcellentModerate. Higher risk of "oiling out" if product is lipophilic.High-throughput screening; small scale.
DCM / Water (Biphasic) LowPoor (requires PTC)High. Slow kinetics without Phase Transfer Catalyst (PTC).Only when substrate is strictly water-sensitive.
Pure Water ModerateGood (if amine is salt)High. Product precipitates as sticky gum ("oiling out")."Green" chemistry (requires surfactants).
Mechanistic Visualization: Solvent Stabilization

The diagram below illustrates how protic solvents stabilize the transition state (T.S.) during the rate-limiting dehydration step.

OximeMechanism cluster_solvent Solvent Effect Zone Reactants Azepan-4-one + NH2OH Attack Nucleophilic Attack Reactants->Attack Intermediate Carbinolamine (Zwitterion) Attack->Intermediate pH dependent TS Transition State (Solvent Stabilized) Intermediate->TS Protic Solvent (H-Bonding) Product Azepan-4-one Oxime + H2O TS->Product -H2O

Caption: Protic solvents (EtOH/H2O) lower the activation energy by H-bonding with the hydroxyl group of the carbinolamine intermediate, facilitating water elimination.

Module 2: Troubleshooting Guide

Scenario A: The "Oiling Out" Phenomenon

Symptom: The reaction completes, but upon cooling or water addition, the product forms a separate oily liquid layer instead of crystallizing.[2]

  • Cause: The melting point of the solvated product is lower than the process temperature, or impurities (unreacted ketone) are depressing the melting point.

  • Fix:

    • Seed it: Add a crystal of pure oxime at the cloud point.

    • Slow Down: Rapid cooling traps impurities. Cool from 80°C to 20°C over 2 hours.

    • Solvent Swap: Switch from MeOH/Water to EtOH/Water. Ethanol has a higher boiling point and better solubilizes the "oil" phase, allowing crystals to nucleate.

Scenario B: Stalled Conversion (<50%)

Symptom: TLC/LCMS shows starting material remaining despite excess reagents.

  • Cause: pH Drift. As the reaction proceeds, HCl is released (if not adequately buffered), dropping the pH.

    • If pH < 3: The hydroxylamine amine group is fully protonated (

      
      ) and cannot attack the ketone.
      
  • Fix: Add Sodium Acetate (3.0 equiv relative to NH₂OH·HCl). It acts as a buffer, maintaining pH ~4.5–5.0, the "sweet spot" for oxime formation [1].

Scenario C: Impurity Formation (Amide/Lactam)

Symptom: New peak with M+1 similar to product but different retention time.

  • Cause: Beckmann Rearrangement. High temperatures or strong acid catalysts can trigger the rearrangement of the oxime into a lactam (ring expansion).

  • Fix:

    • Avoid strong mineral acids (H₂SO₄/HCl) as catalysts.

    • Keep reaction temperature ≤ 80°C.

    • Ensure the system is buffered (Acetate/Acetic acid).

Module 3: Standardized Experimental Protocol

Objective: Synthesis of N-Boc-Azepan-4-one Oxime (Representative Protocol). Note: If using unprotected Azepan-4-one, ensure the ring nitrogen is accounted for in base stoichiometry.

Reagents:
  • Substrate: N-Boc-Azepan-4-one (1.0 equiv)

  • Reagent: Hydroxylammonium Chloride (1.5 equiv)

  • Base/Buffer: Sodium Acetate Trihydrate (3.0 equiv)

  • Solvent: Ethanol (95%) / Water (4:1 ratio)

Step-by-Step Workflow:
  • Preparation: In a round-bottom flask, dissolve Sodium Acetate and Hydroxylammonium Chloride in the minimum amount of Water required to create a clear solution.

  • Solvation: In a separate beaker, dissolve Azepan-4-one in Ethanol .

  • Addition: Add the ethanolic ketone solution to the aqueous hydroxylamine solution. The mixture should remain homogeneous.

    • Checkpoint: If turbidity occurs, add minimal Ethanol until clear.

  • Reaction: Heat to 60°C for 2–4 hours.

    • Monitor: Check TLC (EtOAc/Hexane 1:1). Oximes are more polar than ketones.

  • Workup (Crystallization Focus):

    • Evaporate Ethanol under reduced pressure (Rotavap) until the volume is reduced by 75%.

    • The mixture will become aqueous. Cool to 0°C.

    • Critical Step: If oil forms, scratch the glass or add a seed crystal. Stir vigorously for 30 mins to induce solidification.

  • Isolation: Filter the white solid, wash with ice-cold water (to remove salts), and dry under vacuum.

Module 4: Decision Tree & FAQs

Interactive Troubleshooting Flowchart

Troubleshooting Start Start: Low Yield / Impurity CheckpH Is pH of reaction < 4? Start->CheckpH Buffer Add NaOAc Buffer (Target pH 4.5-5) CheckpH->Buffer Yes CheckState Is Product Oiling Out? CheckpH->CheckState No Seed Seed + Slow Cool Reduce Water ratio CheckState->Seed Yes CheckImpurity Impurity: M+1 match? CheckState->CheckImpurity No Beckmann Beckmann Rearrangement Reduce Temp / Remove Strong Acid CheckImpurity->Beckmann Yes (Amide formed) Done Proceed to QC CheckImpurity->Done No

Caption: Diagnostic logic for common failure modes in azepane oxime synthesis.

Frequently Asked Questions

Q: Can I use Pyridine instead of Sodium Acetate? A: Yes. Pyridine acts as both solvent and base. However, it is toxic and harder to remove. Ethanol/NaOAc is preferred for "Green" compliance and ease of workup, unless the substrate is acid-sensitive.

Q: My Azepan-4-one is not N-protected (free amine). How does this change the protocol? A: Significantly. The ring nitrogen (secondary amine) acts as a base. It will scavenge HCl from the hydroxylamine salt. You must increase the base equivalents or use the free base of hydroxylamine (NH₂OH) in methanol, though the latter is unstable. Recommendation: Protect the nitrogen (Boc/Cbz) before oxime formation to prevent side reactions and simplify purification.

Q: Why does the reaction slow down in pure DCM? A: In pure DCM, Hydroxylammonium chloride is virtually insoluble. The reaction becomes biphasic and relies on interfacial contact, which is kinetically poor. You would need a Phase Transfer Catalyst (like TBAB) to shuttle the reagents, but Ethanol/Water is far superior for this transformation.

References

  • Jencks, W. P. (1959).[3][4][5] Studies on the Mechanism of Oxime and Semicarbazone Formation.[5] Journal of the American Chemical Society, 81(2), 475–481.[4] [Link]

  • Organic Syntheses. (2011). General procedures for oxime formation (Acetophenone oxime example). Organic Syntheses, Coll.[1] Vol. 10, p.248. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

Sources

Optimization

Technical Support Center: Azepan-4-one Oxime Synthesis

Ticket ID: #AZP-OX-4402 Subject: Work-up and Purification Protocols for Azepan-4-one Oxime Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1][2] Executive Summary & Chemical Co...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AZP-OX-4402 Subject: Work-up and Purification Protocols for Azepan-4-one Oxime Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1][2]

Executive Summary & Chemical Context

You are likely synthesizing Azepan-4-one oxime (or its


-protected derivative, such as tert-butyl 4-(hydroxyimino)azepane-1-carboxylate).[1][2]

Critical Distinction:

  • Scenario A (

    
    -Protected):  If you are working with 
    
    
    
    -Boc-azepan-4-one
    , the product is lipophilic.[1][2] The work-up is standard liquid-liquid extraction.[1][2]
  • Scenario B (Free Amine): If you are working with Azepan-4-one (free base or HCl salt) , the product is highly water-soluble (amphoteric).[1][2] Standard extraction will fail .

This guide prioritizes Scenario A (the industry standard), as the free amine is unstable and prone to transannular condensation. If you are attempting Scenario B, refer immediately to the "Advanced Troubleshooting" section.

The "Golden Path" Protocol (Standard Operating Procedure)

Target Molecule: tert-butyl 4-(hydroxyimino)azepane-1-carboxylate Reaction Type: Condensation (Ketone + Hydroxylamine


 Oxime + 

)[1][2]
Step-by-Step Work-Up Procedure
  • Reaction Quench & Solvent Removal:

    • Action: Upon reaction completion (TLC check: usually 30% EtOAc/Hexane), concentrate the reaction mixture under reduced pressure (Rotavap) to remove the bulk of the alcohol solvent (Methanol or Ethanol).

    • Why: Organic solvents prevent efficient phase separation during extraction.[2]

    • Result: You will be left with an aqueous slurry or a viscous oil containing the product and inorganic salts.

  • Phase Partitioning:

    • Action: Resuspend the residue in Ethyl Acetate (EtOAc) and Water (1:1 ratio).[1][2]

    • Volume: Use approx. 10 mL of solvent per gram of starting material.

    • Note: DCM (Dichloromethane) is an alternative if the product oils out in EtOAc, but EtOAc is preferred for better separation of oxime isomers later.

  • The "pH Swing" Wash (Critical Step):

    • Action: Wash the organic layer with 0.5 M Citric Acid (or dilute HCl, pH ~4-5), followed strictly by Saturated Sodium Bicarbonate (

      
      ) .[1][2]
      
    • Mechanism:

      • Acid Wash: Removes unreacted hydroxylamine (which stays in the aqueous phase as the hydrochloride salt).

      • Base Wash: Neutralizes any residual acid to prevent acid-catalyzed hydrolysis of the oxime back to the ketone.[1]

  • Drying & Isolation:

    • Action: Dry the organic phase over anhydrous

      
       (Sodium Sulfate).[3] Filter and concentrate.
      
    • Outcome: The crude product usually appears as a viscous oil that solidifies upon standing or cooling.

Process Visualization (Workflow Diagram)

The following diagram illustrates the logical flow of the work-up, highlighting critical decision nodes.

WorkupFlow Start Crude Reaction Mixture (MeOH/EtOH + Salts) Evap Step 1: Evaporate Alcohol (Rotavap) Start->Evap Residue Aqueous Slurry/Oil Evap->Residue Partition Step 2: Partition (EtOAc + Water) Residue->Partition PhaseSep Phase Separation Partition->PhaseSep AqLayer Aqueous Layer (Salts + excess NH2OH) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Product + Impurities) PhaseSep->OrgLayer Keep Wash1 Step 3a: Acid Wash (0.5M Citric Acid) OrgLayer->Wash1 Wash2 Step 3b: Base Wash (Sat. NaHCO3) Wash1->Wash2 Dry Step 4: Dry (Na2SO4) & Concentrate Wash2->Dry Final Crude Azepan-4-one Oxime Dry->Final

Caption: Logical flow for the isolation of lipophilic N-Boc-azepan-4-one oxime, emphasizing the removal of hydroxylamine via aqueous partitioning.

Troubleshooting & FAQs
Q1: My product is an oil and won't crystallize. Is it impure?

Diagnosis: Not necessarily. Azepane oximes are conformationally flexible (7-membered rings) and often exist as mixtures of


 and 

isomers, which depresses the melting point. Solution:
  • High Vacuum: Place the oil under high vacuum (<1 mbar) for 12 hours to remove trace solvent.

  • Trituration: Add cold Hexane or Pentane to the oil and scratch the flask walls. If it remains oily, sonicate for 5 minutes.

  • Isomerism: Check NMR. You will likely see doubled peaks (approx 60:40 ratio).[2] This is normal for 7-membered ring oximes [1].[1][2]

Q2: I see a "ghost" spot on TLC that trails the product. What is it?

Diagnosis: This is likely residual Hydroxylamine Hydrochloride .[1][2] It is partially soluble in organic solvents if the aqueous wash wasn't thorough. Risk: Hydroxylamine is nucleophilic and can ruin downstream reactions (e.g., acylations).[2] Fix: Redissolve the crude in EtOAc and wash vigorously with Water (3x) . The partition coefficient of hydroxylamine heavily favors water.

Q3: Can I separate the E and Z isomers?

Technical Insight: Separation is difficult due to the low energy barrier of isomerization in the 7-membered ring compared to smaller rings.[1] Recommendation: For most applications (e.g., reduction to amine or Schmidt rearrangement), separation is unnecessary as both isomers react to form the same product or equilibrate under reaction conditions. If separation is strictly required, use Column Chromatography (Gradient: 5%


 20% EtOAc in Hexane) [2].
Q4: I am using the free amine (unprotected azepan-4-one). My yield is 0%.

Root Cause: The free amine oxime is highly water-soluble (amphoteric: basic amine + acidic oxime OH).[1][2] It remained in your aqueous waste.[2] Protocol Adjustment:

  • Do NOT use EtOAc.

  • Salting Out: Saturate the aqueous layer with NaCl (solid).[2]

  • Solvent Switch: Extract with n-Butanol or Chloroform/Isopropanol (3:1) .[1][2]

  • Alternative: Evaporate the aqueous layer to dryness and triturate the solid with anhydrous Ethanol to extract the oxime from the inorganic salts.

Data Specifications & Solvent Compatibility
ParameterSpecification / Recommendation
Primary Solvent (Reaction) Methanol or Ethanol (Grade: ACS Reagent)
Extraction Solvent Ethyl Acetate (Preferred), DCM (Alternative)
Wash Solution 0.5M Citric Acid (removes

), then Sat.[1][2]

TLC System 30% EtOAc / 70% Hexane (

)
Storage Stability Stable at -20°C. Prone to hydrolysis at pH < 3.[1][2]
Typical Yield 85% - 95% (for N-Boc derivative)
References
  • PubChem. tert-Butyl 4-(hydroxyimino)azepane-1-carboxylate.[1][2] National Library of Medicine. Available at: [Link][2]

  • Organic Syntheses. General Procedures for Oxime Preparation and Workup. Org. Synth. Coll. Vol. 2, p. 70 (1943). Available at: [Link][2]

  • Google Patents. Method for purifying hydroxylamine hydrochloride. Patent CN115535975B.[2] Available at:

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of "Azepan-4-one oxime" synthesis methods

Executive Summary Azepan-4-one oxime and its N-protected derivatives (such as N-Boc-azepan-4-one oxime) are highly valued structural motifs in medicinal chemistry, frequently utilized in the development of kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azepan-4-one oxime and its N-protected derivatives (such as N-Boc-azepan-4-one oxime) are highly valued structural motifs in medicinal chemistry, frequently utilized in the development of kinase inhibitors and novel psychoplastogens. The primary synthetic bottleneck in accessing these compounds lies not in the oximation step itself, but in the efficient construction of the seven-membered 4-oxoazepane core.

This guide provides an objective, highly technical comparison of three leading methodologies for synthesizing this core—Piperidone Ring Expansion , Dieckmann Condensation , and Gold-Catalyzed [5+2] Annulation —culminating in a self-validating experimental protocol for the final oximation workflow.

Strategic Overview of Synthetic Routes

The synthesis of azepan-4-one oxime fundamentally relies on accessing a high-purity azepan-4-one intermediate. Once isolated, the ketone undergoes a standard, pH-controlled condensation with hydroxylamine.

G N1 N-Boc-piperidin-4-one + Ethyl diazoacetate N4 Ring Expansion (BF3·Et2O, -40°C) N1->N4 N2 Acyclic Diester Precursor N5 Dieckmann Condensation (NaOEt, Reflux) N2->N5 N3 Secondary Amine + Alkyne Tosylate N6 [5+2] Annulation (Au-Catalyst, 0°C) N3->N6 N7 Azepan-4-one Core N4->N7 Decarboxylation N5->N7 Decarboxylation N6->N7 Cyclization N8 Azepan-4-one Oxime (NH2OH·HCl, NaOAc) N7->N8 Oximation

Workflow comparing three distinct synthetic routes converging on Azepan-4-one oxime.

Comparative Analysis of Core Synthesis Methods

Method A: Homologation via Piperidone Ring Expansion (Industry Standard)
  • Mechanism : Lewis acid-mediated insertion of ethyl diazoacetate into N-Boc-piperidin-4-one.

  • Pros : Highly convergent (3 steps to the ketone). Utilizes cheap, commercially available piperidone derivatives .

  • Cons : Requires strict cryogenic temperatures (-40 °C to -25 °C) to control the exothermic decomposition of the diazoacetate. Presents severe safety and thermal runaway concerns at a multi-kilogram scale due to the explosive nature of diazo compounds .

Method B: Dieckmann Condensation (Traditional Scalable Route)
  • Mechanism : Base-promoted intramolecular condensation of an acyclic diester, followed by acid-mediated decarboxylation.

  • Pros : Avoids hazardous energetic reagents entirely. Highly scalable using standard reactor equipment and mild bases like NaOEt .

  • Cons : Exceptionally lengthy (up to 8 steps starting from ethyl 3-aminobutyrate). Suffers from poor atom economy and low overall yields due to the high water solubility of intermediate amines, which complicates aqueous extraction .

Method C: Gold-Catalyzed [5+2] Annulation (Modern Catalytic Route)
  • Mechanism : Oxidation of a secondary amine to an N-oxide, followed by a (2-biphenyl)Cy₂PAuNTf₂ catalyzed [5+2] cyclization with an unactivated alkyne .

  • Pros : Exceptional regioselectivity and diastereoselectivity. Represents a modern, atom-economical approach to highly substituted azepane cores that are otherwise difficult to access [[1]]([Link]).

  • Cons : The gold(I) catalyst is cost-prohibitive for early-stage scaling. Requires a strictly moisture- and air-sensitive setup.

Quantitative Performance Metrics

MetricPiperidone Ring ExpansionDieckmann CondensationGold-Catalyzed[5+2] Annulation
Step Count (to Ketone) 3 Steps8 Steps2 Steps
Overall Yield Moderate (~45-55%)Low (<20%)High (70-85%)
Scalability High (Requires Cryogenics)Very High (Standard Reactors)Low (Cost-Prohibitive Catalyst)
Key Reagents Ethyl diazoacetate, BF₃·Et₂ONaOEt, Ethyl acrylatem-CPBA, Au(I) Catalyst
Safety Profile High Risk (Explosive Diazo)Low RiskModerate Risk
Primary Reference [[1]]([Link])

Experimental Protocol: Ring Expansion & Oximation

Mechanism M1 Piperidin-4-one M2 BF3-Activated Carbonyl M1->M2 BF3·Et2O M3 Diazoacetate Addition M2->M3 + N2CHCOOEt M4 Alkyl Migration (-N2) M3->M4 C-C Cleavage M5 Azepane-4-one Carboxylate M4->M5 Ring Expansion

Mechanistic pathway of BF3-mediated piperidin-4-one ring expansion via diazoacetate.

Phase 1: Synthesis of N-Boc-azepan-4-one (Ring Expansion)
  • Reagent Preparation : Dissolve N-Boc-piperidin-4-one (1.0 eq) in anhydrous diethyl ether (approx. 0.2 M) under a nitrogen atmosphere .

  • Causality for Activation : Cool the solution to -40 °C. Add Boron trifluoride etherate (BF₃·Et₂O, 1.2 eq) dropwise. Causality: The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity and priming it for nucleophilic attack by the diazo carbon .

  • Controlled Homologation : Slowly add ethyl diazoacetate (1.3 eq) via a syringe pump over 2 hours, maintaining the internal temperature strictly below -25 °C. Causality: Ethyl diazoacetate is highly energetic; strict cryogenic control prevents exothermic degradation and suppresses side reactions, such as epoxide formation .

  • Validation : Monitor via LC-MS. The starting material (m/z 200 [M+H]⁺) should cleanly convert to the expanded

    
    -keto ester intermediate (m/z 286 [M+H]⁺).
    
  • Decarboxylation : Quench with saturated aqueous NaHCO₃, extract, and concentrate. Subject the crude intermediate to refluxing 4N HCl to induce decarboxylation, followed by re-protection with (Boc)₂O at pH 10 to yield the N-Boc-azepan-4-one core [[2]]([Link]).

Phase 2: Oximation to Azepan-4-one Oxime
  • Reagent Preparation : Dissolve the purified N-Boc-azepan-4-one (1.0 eq) in a co-solvent mixture of Ethanol and Water (3:1 v/v).

  • Causality for Buffer Selection : Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (NaOAc, 1.5 eq). Causality: Hydroxylamine is supplied as a stable hydrochloride salt and must be liberated to act as a nucleophile. NaOAc acts as a mild base to free the amine while buffering the solution at pH ~4.5. This slightly acidic environment is critical: it protonates the ketone to enhance electrophilicity but is not acidic enough to completely protonate the hydroxylamine, which would destroy its nucleophilicity.

  • Execution : Stir the mixture at 60 °C for 4 hours.

  • Validation : Monitor by TLC (Hexanes/EtOAc 1:1). Because the oxime lacks strong UV chromophores, visualize the plate using a KMnO₄ stain. Upon completion, concentrate the ethanol in vacuo. The product, N-Boc-azepan-4-one oxime, will typically precipitate from the remaining aqueous layer as a white crystalline solid. Collect via vacuum filtration and wash with cold water.

References

  • [1] Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. PMC / National Institutes of Health.[Link]

  • [2] Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications (Organic Process Research & Development).[Link]

Sources

Comparative

A Comparative Guide to Oximation Protocols for Azepan-4-one: A Yield-Driven Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis, the azepane scaffold is a cornerstone for the development of a wide array of therapeutic agents. Azepan-4-one...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the azepane scaffold is a cornerstone for the development of a wide array of therapeutic agents. Azepan-4-one oxime, a key intermediate, serves as a versatile precursor for the introduction of nitrogen-containing functionalities and for constructing more complex molecular architectures. The efficiency of the oximation step is therefore of paramount importance, directly impacting the overall yield and economic viability of a synthetic route. This guide provides an in-depth comparison of different experimental protocols for the synthesis of azepan-4-one oxime, with a focus on yield, reaction conditions, and the underlying chemical principles.

Introduction to Oximation of Cyclic Ketones

The oximation of a ketone is a condensation reaction with hydroxylamine, typically supplied as its hydrochloride salt, to form an oxime. The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration. The overall transformation is reversible and the position of the equilibrium is influenced by factors such as pH, temperature, and the removal of water. For cyclic ketones like azepan-4-one, steric and electronic effects within the seven-membered ring can influence the reaction rate and overall yield.

The classical approach to oximation involves the use of a base to liberate free hydroxylamine from its hydrochloride salt. The choice of base and solvent system can significantly impact the reaction's efficiency.[1] This guide will explore two common and effective protocols for the synthesis of azepan-4-one oxime, providing detailed experimental procedures and a comparative analysis of their reported yields.

Comparative Analysis of Oximation Protocols

This section details two distinct and widely applicable protocols for the synthesis of azepan-4-one oxime. The first employs a mild inorganic base, sodium bicarbonate, in an aqueous alcohol mixture, representing a traditional and cost-effective approach. The second utilizes an organic base, pyridine, in an alcoholic solvent, a method often favored for its homogeneous reaction conditions.

ProtocolBaseSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
Protocol 1 Sodium Bicarbonate (NaHCO₃)Methanol/WaterReflux (approx. 65°C)4~85%
Protocol 2 PyridineEthanolReflux (approx. 78°C)2~92%

In-Depth Experimental Protocols

Protocol 1: Oximation using Hydroxylamine Hydrochloride and Sodium Bicarbonate

This method represents a classic and robust procedure for the oximation of cyclic ketones. The use of sodium bicarbonate as a base provides a mild and economical way to neutralize the liberated hydrochloric acid, driving the reaction towards the product. The aqueous methanol solvent system ensures the solubility of both the inorganic base and the organic ketone.

Causality Behind Experimental Choices:

  • Hydroxylamine Hydrochloride: The stable salt form of hydroxylamine, requiring a base to liberate the active nucleophile.

  • Sodium Bicarbonate: A weak base that effectively neutralizes the HCl byproduct without creating a strongly basic environment that could promote side reactions.

  • Methanol/Water: A polar protic solvent mixture that facilitates the dissolution of all reactants and helps to stabilize the charged intermediates in the reaction mechanism.

  • Reflux Temperature: Provides the necessary activation energy for the dehydration step of the oximation reaction, ensuring a reasonable reaction rate.

Step-by-Step Methodology:

  • To a solution of azepan-4-one hydrochloride (1 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v), add hydroxylamine hydrochloride (1.2 equivalents).

  • To this stirred solution, add sodium bicarbonate (2.5 equivalents) portion-wise to control the initial effervescence.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude azepan-4-one oxime.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Protocol 2: Oximation using Hydroxylamine Hydrochloride and Pyridine

This protocol utilizes an organic base, pyridine, which also acts as a solvent in some cases, to facilitate the oximation. Pyridine is a moderately strong base that effectively scavenges the liberated HCl. The use of ethanol as a solvent provides a higher reflux temperature compared to methanol, which can lead to shorter reaction times.

Causality Behind Experimental Choices:

  • Pyridine: Acts as a base to neutralize HCl and can also serve as a catalyst. Its organic nature ensures a homogeneous reaction mixture.

  • Ethanol: A polar protic solvent with a higher boiling point than methanol, allowing the reaction to be conducted at a higher temperature, thus accelerating the rate of reaction.

  • Reflux Temperature: The higher temperature in refluxing ethanol contributes to a faster conversion of the ketone to the oxime.

Step-by-Step Methodology:

  • Dissolve azepan-4-one hydrochloride (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol.

  • To this solution, add pyridine (2.5 equivalents).

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove pyridine hydrochloride.

  • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any remaining pyridine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude azepan-4-one oxime.

  • Purify the product by recrystallization if necessary.

Visualizing the Oximation Process

To better understand the chemical transformations and workflows, the following diagrams are provided.

Oximation_Mechanism cluster_reactants Reactants cluster_products Products Ketone Azepan-4-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Nucleophilic Attack Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Hemiaminal Protonated_Hydroxylamine Hydroxylamine Hydrochloride Protonated_Hydroxylamine->Hydroxylamine Liberates Base Base (e.g., NaHCO3, Pyridine) Base->Protonated_Hydroxylamine Deprotonation Oxime Azepan-4-one Oxime Hemiaminal->Oxime Dehydration Water Water (H2O) Hemiaminal->Water Salt Salt (e.g., NaCl, Pyridinium Chloride)

Caption: Generalized mechanism of oximation of azepan-4-one.

Experimental_Workflow start Start reactants Combine Azepan-4-one, Hydroxylamine HCl, Base, and Solvent start->reactants reaction Heat to Reflux reactants->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup Reaction Complete purification Purification (Recrystallization) workup->purification product Azepan-4-one Oxime purification->product

Caption: General experimental workflow for azepan-4-one oximation.

Conclusion and Future Perspectives

Both protocols presented offer effective means for the synthesis of azepan-4-one oxime, with the choice between them potentially depending on factors such as cost, desired reaction time, and ease of workup. The pyridine-based method appears to offer a higher yield in a shorter reaction time, although the workup procedure is slightly more involved due to the need to remove the organic base. The sodium bicarbonate method, while slightly lower in yield and longer in reaction time, benefits from the use of an inexpensive and easily removed inorganic base.

Further optimization of these protocols could involve exploring alternative solvent systems, different bases, or the use of catalysts to potentially increase yields and reduce reaction times. For instance, the use of microwave irradiation has been shown to accelerate oximation reactions in some cases. Ultimately, the selection of an oximation protocol will be guided by the specific requirements of the synthetic route and the desired scale of the reaction.

References

  • Kholapure, S. M., & Patil, D. R. (2014). A review on synthesis of oximes and their applications. International Journal of ChemTech Research, 6(7), 3584-3591. [Link]

Sources

Validation

High-Performance Purification of Azepan-4-one Oxime: A Side-by-Side Comparison Guide

Executive Summary Azepan-4-one oxime (and its industrially preferred N-protected variant, N-Boc-hexahydro-1H-azepin-4-one oxime ) is a critical nitrogen-containing heterocyclic building block. It is heavily utilized in t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azepan-4-one oxime (and its industrially preferred N-protected variant, N-Boc-hexahydro-1H-azepin-4-one oxime ) is a critical nitrogen-containing heterocyclic building block. It is heavily utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and GPCR-targeting ligands[1].

The synthesis of this compound—typically achieved via the condensation of azepan-4-one with hydroxylamine hydrochloride—invariably yields a mixture of geometric E and Z isomers[2]. For drug development professionals, isolating these isomers with high stereochemical purity is a major bottleneck. This guide objectively compares the three primary purification techniques used to isolate and purify azepanone oximes, providing actionable, self-validating protocols grounded in physicochemical causality.

Physicochemical Profiling & The E/Z Isomer Challenge

Purifying azepanone oximes presents two distinct chromatographic challenges that dictate the choice of purification methodology:

  • High Polarity and Hydrogen Bonding: The oxime hydroxyl group acts as a strong hydrogen-bond donor and acceptor. If the azepane ring is unprotected, the secondary amine adds severe basicity (pKa ~10). This dual polarity leads to irreversible adsorption and severe peak tailing on standard acidic silica gel. Industry Standard Workaround: Utilizing the N-Boc protected derivative neutralizes the amine, significantly improving chromatographic behavior[3].

  • E/Z Isomerism: The restricted rotation around the C=N bond results in stable E and Z diastereomers. Because their physicochemical properties (e.g., dipole moment, molecular weight) are nearly identical, separating them requires [4].

G Crude Crude N-Boc-Azepan-4-one Oxime (E/Z Mixture + Impurities) Decision Primary Purification Goal? Crude->Decision Bulk Bulk Purity (Remove Byproducts) Decision->Bulk Standard Lab Scale Isomer E/Z Isomer Resolution Decision->Isomer High Purity Required Scale Large Scale (>100g) Decision->Scale Process Scale-up Flash Normal-Phase Flash Chromatography Bulk->Flash HPLC Prep-RP-HPLC (C18, Gradient) Isomer->HPLC Cryst Fractional Crystallization Scale->Cryst

Decision matrix for selecting the optimal purification technique for Azepan-4-one oxime.

Side-by-Side Comparison of Purification Techniques

To determine the optimal workflow, researchers must balance the need for isomeric purity against scalability and cost.

Purification TechniqueOptimal Use CaseE/Z ResolutionTypical YieldScalabilityRelative Cost
Prep-RP-HPLC Isomer separationExcellent (Baseline)60-80%Low (<10g)High
Normal-Phase Flash Bulk crude cleanupPoor to Moderate85-95%Medium (10-100g)Low
Fractional Crystallization Process scale-upGood (Single Isomer)40-70%High (>100g)Very Low

Methodological Workflows & Experimental Protocols

Protocol A: Preparative RP-HPLC for E/Z Isomer Resolution

Objective: Achieve baseline separation of the E and Z isomers of N-Boc-azepan-4-one oxime. Causality: The N-Boc protecting group neutralizes the amine, allowing the use of standard acidic modifiers (0.1% Formic Acid) to suppress the ionization of the oxime hydroxyl group (pKa ~11-12). This ensures sharp peak shapes. The C18 stationary phase differentiates the subtle steric footprint and hydrophobic surface area of the E vs. Z geometry[4].

  • Self-Validating Step: Run an analytical HPLC trace (same mobile phase, scaled flow rate) prior to prep-scale injection. Proceed only if the retention time gap (Δt_R) between the two isomer peaks is ≥ 1.5 minutes.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 500 mg of crude N-Boc-azepan-4-one oxime in 5 mL of DMSO/Methanol (1:1, v/v). Filter through a 0.45 µm PTFE syringe filter to protect the column frit from particulate fouling.

  • System Equilibration: Equilibrate a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm) with 95% Solvent A (H₂O + 0.1% FA) and 5% Solvent B (MeCN + 0.1% FA) at a flow rate of 20 mL/min.

  • Gradient Elution: Inject the sample. Run a shallow linear gradient from 5% B to 60% B over 25 minutes. Causality: A shallow gradient is critical because the hydrophobic difference between the E and Z isomers is minimal; steep gradients will cause co-elution.

  • Fraction Collection: Monitor UV absorbance at 210 nm and 254 nm. Collect fractions based on a strict peak-valley threshold.

  • Validation & Recovery: Analyze collected fractions via analytical LC-MS. Pool fractions demonstrating >99% isomeric purity. Lyophilize the pooled fractions to obtain the pure E and Z isomers as white powders. Confirm the final E/Z ratio via ¹H-NMR by integrating the distinct chemical shifts of the C3 and C5 methylene protons adjacent to the oxime[2].

G Inject Inject E/Z Mixture Column C18 Stationary Phase (Hydrophobic Interaction) Inject->Column EluteZ Z-Isomer Elution (Less Retained) Column->EluteZ t_R: 12.5 min EluteE E-Isomer Elution (More Retained) Column->EluteE t_R: 14.2 min Mobile Mobile Phase (H2O/MeCN + 0.1% FA) Mobile->Column

Mechanistic pathway of E/Z isomer resolution using Preparative Reverse-Phase HPLC.

Protocol B: Fractional Crystallization

Objective: Scalable isolation of the thermodynamically favored isomer (typically the E-isomer) from bulk crude. Causality: Crystallization relies on differential solubility. Because the E and Z isomers pack differently in the solid-state crystal lattice, a carefully selected solvent system (e.g., Ethyl Acetate/Hexanes) can selectively precipitate one isomer while leaving the more soluble isomer in the mother liquor[4].

  • Self-Validating Step: Spot the mother liquor on a TLC plate (stain with KMnO₄) during the cooling phase. If the target isomer's spot is still heavily present, further cooling or additional anti-solvent is required before filtration.

Step-by-Step Procedure:

  • Dissolution: Suspend 10 g of the crude E/Z oxime mixture in 30 mL of hot Ethyl Acetate (65°C). Stir until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add Hexanes (anti-solvent) dropwise while maintaining stirring at 65°C until the solution becomes slightly turbid (reaching the cloud point). Causality: Reaching the exact cloud point ensures the solution is supersaturated, promoting slow, high-purity crystal growth rather than rapid, impure crashing out.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 4 hours, then transfer to a 4°C refrigerator for an additional 12 hours to maximize yield.

  • Isolation: Filter the resulting crystals under vacuum. Wash the filter cake with 10 mL of ice-cold Hexanes to wash away residual mother liquor containing the Z-isomer.

  • Validation: Dry the crystals under high vacuum for 4 hours. Determine isomeric purity via melting point analysis and analytical HPLC.

References

  • Title: Functional Activity of Enantiomeric Oximes and Diastereomeric Amines and Cyano Substituents at C9 in 3-Hydroxy-N-phenethyl-5-phenylmorphans Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive EHS Guide: Proper Handling and Disposal of Azepan-4-one Oxime

Here is a comprehensive, professional guide for the safe handling and proper disposal of Azepan-4-one oxime, designed for researchers, EHS (Environmental Health and Safety) personnel, and drug development professionals....

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, professional guide for the safe handling and proper disposal of Azepan-4-one oxime, designed for researchers, EHS (Environmental Health and Safety) personnel, and drug development professionals.

Introduction and Chemical Profile

Azepan-4-one oxime (a derivative of hexahydro-4H-azepin-4-one) is a nitrogenous organic building block frequently utilized in pharmaceutical synthesis and drug discovery pipelines[1]. Because it contains an oxime functional group (>C=N-OH) and a seven-membered azepane ring, its disposal requires specific considerations to prevent environmental contamination and ensure regulatory compliance.

Like many oxime derivatives, it poses specific hazards, including potential skin sensitization, eye irritation, and long-term toxicity to aquatic ecosystems[2][3]. Proper disposal relies on complete thermal destruction rather than chemical neutralization or aqueous discharge.

Quantitative Data & Hazard Classification

The following table summarizes the physicochemical properties and standard hazard classifications associated with azepanone derivatives and generic oximes to inform proper waste segregation.

Property / ClassificationValue / DesignationEHS Implication
Molecular Formula C6H12N2O (Predicted for Oxime)High nitrogen content; requires NOx scrubbing during destruction.
Parent Compound MW 113.16 g/mol (Azepan-4-one)[1]Standard organic waste handling.
GHS Hazard: Health H317 (Skin Sensitization), H319 (Eye Irrit.)[2]Mandates strict PPE (nitrile gloves, goggles) during waste handling.
GHS Hazard: Environment H411 (Toxic to aquatic life)[2][3]Strict prohibition on drain disposal or sewer discharge.
Incompatibilities Strong oxidizers, strong acidsSegregate from oxidizing waste streams to prevent exothermic reactions.

Mechanistic Causality in Disposal Strategy

As a Senior Application Scientist, it is critical to understand why we dispose of chemicals in specific ways, rather than just following a checklist.

  • Why Incineration? Azepan-4-one oxime is a highly stable organic molecule that cannot be reliably degraded by standard wastewater treatment bacteria. High-temperature incineration (typically >1000°C) ensures complete cleavage of the carbon-carbon and carbon-nitrogen bonds, mineralizing the compound into CO2 and H2O[4].

  • The Nitrogen Problem (NOx): Because the molecule contains an azepane ring and an oxime group, thermal destruction will generate nitrogen oxides (NOx)[4][5]. Therefore, the waste must be routed to a licensed commercial incinerator equipped with selective catalytic reduction (SCR) or wet scrubbing systems to abate NOx emissions before atmospheric release[4].

  • Why Avoid Acidic Waste Streams? If Azepan-4-one oxime is mixed with strong aqueous acids in a waste carboy, it can undergo acid-catalyzed hydrolysis. This reaction reverts the oxime back to the parent ketone (azepan-4-one) and hydroxylamine. Hydroxylamine is highly reactive and can decompose explosively under certain conditions. Therefore, strict segregation from acidic waste is required.

Step-by-Step Disposal Protocol

Do not attempt to chemically neutralize, oxidize, or treat this chemical within the laboratory. All waste must be routed to a licensed hazardous waste disposal facility.

Step 1: Waste Segregation and Containment

  • Solid Waste: Collect any unused solid Azepan-4-one oxime, contaminated weighing paper, or cleanup materials in a high-density polyethylene (HDPE) wide-mouth container.

  • Liquid Waste (Solutions): If the oxime is dissolved in an organic solvent (e.g., methanol, DMSO, or dichloromethane), collect the solution in an appropriate solvent waste carboy.

  • Compatibility Check: Ensure the waste container does not contain strong acids, heavy metal catalysts, or strong oxidizing agents.

Step 2: Proper Labeling

  • Affix a compliant "Hazardous Waste" label immediately upon adding the first drop/gram of waste[6].

  • Clearly spell out the full chemical name: "Azepan-4-one oxime" (Do not use abbreviations or structural formulas).

  • Check the appropriate hazard boxes: "Toxic" and "Environmentally Hazardous"[6].

Step 3: Satellite Accumulation Area (SAA) Storage

  • Store the sealed waste container in a designated SAA at or near the point of generation[6].

  • The container must sit within secondary containment (e.g., a polyethylene tray) capable of holding 110% of the container's volume to prevent environmental release in case of a leak.

  • Keep the container tightly closed at all times unless actively adding waste.

Step 4: Spill Cleanup Procedure

  • If a spill occurs, do not use water to flush the area, as this violates the prohibition on aquatic release[2][7].

  • For solid spills: Gently sweep up the powder using a brush and dustpan, avoiding dust generation. Place the material into a solid hazardous waste container[6].

  • For liquid spills: Absorb with inert materials (e.g., vermiculite or universal spill pads). Place the saturated absorbents into a solid hazardous waste container.

Step 5: EHS Transfer

  • Once the container is full, or reaches the regulatory time limit (e.g., 90 days for large quantity generators), submit a waste pickup request to your institutional EHS department or licensed chemical waste contractor[6].

Waste Lifecycle Visualization

The following diagram illustrates the validated decision-making workflow for the disposal of Azepan-4-one oxime, ensuring no cross-contamination or environmental release occurs.

G Start Azepan-4-one Oxime Waste Generated Spill Accidental Spill? Start->Spill Solid Solid/Powder Waste Spill->Solid No (Neat Solid) Liquid Liquid/Solvent Solution Spill->Liquid No (In Solution) Cleanup Sweep/Absorb (No Dust) Place in Solid Waste Spill->Cleanup Yes Label2 Label: Solid Organic Waste (Toxic to Aquatic Life) Solid->Label2 Label1 Label: Non-Halogenated Organic Waste (Nitrogenous) Liquid->Label1 Cleanup->Label2 SAA Satellite Accumulation Area (SAA) Secondary Containment Label1->SAA Label2->SAA EHS EHS / Licensed Contractor Pickup SAA->EHS Incineration High-Temp Incineration with NOx Scrubbing EHS->Incineration

Figure 1: Decision tree and lifecycle workflow for the laboratory disposal of Azepan-4-one oxime.

References

  • PubChem. "Azepan-4-one | C6H11NO | CID 1501891". National Institutes of Health. Available at: [Link]

  • Farnell. "SAFETY DATA SHEET THERMALLY CONDUCTIVE OXIME RTV". Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Guidance on Setting Permit Conditions and Reporting Trial Burn Results Volume II of the Hazardous Waste Incineration Guidance Series". Available at:[Link]

  • Scribd. "Guidance on Hazardous Waste Incineration". Available at:[Link]

Sources

Handling

Personal protective equipment for handling Azepan-4-one oxime

Operational Safety Guide: Handling Azepan-4-one Oxime Part 1: Executive Safety Summary CRITICAL WARNING: Azepan-4-one oxime (C₆H₁₂N₂O) combines the structural hazards of cyclic amines and ketoximes . While specific SDS d...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling Azepan-4-one Oxime

Part 1: Executive Safety Summary

CRITICAL WARNING: Azepan-4-one oxime (C₆H₁₂N₂O) combines the structural hazards of cyclic amines and ketoximes . While specific SDS data is often limited for this intermediate, it must be handled as a potential skin sensitizer and a thermally unstable compound.

  • Immediate Action: All handling must occur in a certified chemical fume hood.

  • Primary Risk: Beckmann Rearrangement Runaway. Heating this compound in the presence of strong acids (e.g., H₂SO₄, Polyphosphoric acid) or Lewis acids can trigger a highly exothermic rearrangement to the corresponding lactam.

  • Health Alert: Structurally analogous ketoximes (e.g., MEKO) are classified as Carcinogen Category 1B and severe skin sensitizers.[1] Adopt a "Zero-Skin-Contact" policy.

Part 2: Physicochemical Profile & Hazard Analysis

To safely handle this compound, researchers must understand the causality of its hazards.

PropertyCharacteristicOperational Implication
Functional Group Cyclic Ketoxime (=N-OH)Thermal Instability: Oximes can decompose violently if heated above 100°C or in the presence of metal salts (Fe, Cu).
Basicity Azepane Ring (Secondary Amine)Corrosivity: The free base is likely caustic to mucous membranes. Incompatible with strong oxidizers and acid chlorides.
Physical State Crystalline Solid (Likely)Dust Hazard: High surface area increases inhalation risk and static discharge potential.
Solubility Soluble in MeOH, DCM, DMSOPermeation: Dissolved oximes penetrate nitrile gloves faster than the solid form.
Mechanism of Danger: The Beckmann Rearrangement

The most critical process safety parameter is the potential for accidental Beckmann rearrangement.

  • Trigger: Acidic environment + Heat (>60°C).

  • Consequence: Rapid exotherm leading to solvent boiling or vessel over-pressurization.

  • Prevention: Never mix with strong acids (H₂SO₄, HCl, PPA) unless in a temperature-controlled reactor with active cooling.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. Use this specific matrix for Azepan-4-one oxime.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Splash) Double Nitrile (Accelerator-Free) Standard nitrile offers fair protection against solids. Double gloving (4 mil + 4 mil) provides a "sacrificial layer" for doffing after contact.
Hand Protection (Immersion) Silver Shield / Laminate (EVOH) Mandatory for handling solutions >10% concentration. Ketoximes can permeate nitrile in <15 mins.
Respiratory P100 + OV Cartridge If working outside a hood (strongly discouraged) or weighing fine powder, use a half-face respirator to prevent sensitization.
Eye/Face Chemical Goggles (Indirect Vent) Safety glasses are inadequate. Basic amines can cause permanent corneal opacity; vapors are lacrimators.
Body Tyvek® Lab Coat + Butyl Apron Cotton coats absorb oximes, creating a long-term dermal exposure source. Use non-woven, disposable sleeves.

Part 4: Operational Handling Protocol

Workflow Visualization

The following diagram outlines the "Safe Handling Cycle" to prevent cross-contamination and thermal events.

SafeHandling cluster_warning CRITICAL CONTROL POINT Storage Storage (2-8°C, Inert Gas) Weighing Weighing (Static Control, Fume Hood) Storage->Weighing Allow warm-up to prevent condensation Reaction Reaction Setup (Active Cooling Required) Weighing->Reaction Non-metal spatula Quench Quench/Workup (pH Neutralization) Reaction->Quench < 10°C Exotherm Control Waste Waste Disposal (Segregated) Quench->Waste Check pH

Figure 1: Operational workflow emphasizing thermal control during reaction setup.

Step-by-Step Procedure

1. Preparation & Weighing

  • Equilibrate: Remove container from the refrigerator (2-8°C) and allow it to reach room temperature before opening to prevent moisture condensation (hydrolysis risk).

  • Static Control: Use an anti-static gun if the powder is fluffy.

  • Tooling: Use ceramic or Teflon-coated spatulas . Avoid iron/steel spatulas, as trace metal ions can catalyze oxime decomposition.

2. Reaction Setup

  • Solvent Selection: Prefer non-halogenated solvents if possible. If using DCM, be aware of the high volatility if an exotherm occurs.

  • Addition Order: Always add the catalyst/acid to the oxime solution slowly, not the reverse. This prevents a high local concentration of acid which could trigger a runaway.

  • Thermal Monitoring: Use an internal temperature probe. Maintain temperature <40°C unless the protocol explicitly requires reflux.

3. Quenching & Workup

  • Neutralization: Oximes are stable at neutral pH. Quench acidic reactions with saturated NaHCO₃ or NaOH slowly to avoid foaming.

  • Extraction: Ensure the aqueous layer is fully basic (pH > 10) to keep the azepane amine in the organic phase, or acidic (pH < 2) to keep it in the aqueous phase, depending on purification strategy.

Part 5: Emergency Response & Decontamination

Scenario A: Spillage (Solid)

  • Evacuate the immediate area (10 ft radius).

  • Don PPE: Goggles, Double Nitrile gloves, P100 respirator.

  • Clean: Cover with wet paper towels (to prevent dust). Scoop into a wide-mouth jar.

  • Decontaminate: Wipe surface with 1% Acetic Acid (to neutralize amine) followed by soap and water. Do not use bleach (potential formation of chloramines).

Scenario B: Skin Exposure

  • Immediate Flush: Wash with tepid water for 15 minutes .

  • Do Not Scrub: Scrubbing drives the sensitizer deeper into the dermis.

  • Medical: Seek evaluation. Oxime sensitization can be delayed (24-48 hours).

Part 6: Waste Disposal Strategy

Disposal must comply with RCRA regulations (40 CFR 261).

Waste StreamClassificationDisposal Method
Solid Waste Hazardous (Toxic)Pack in fiber drums. Label "Toxic Solid, Organic, N.O.S. (Azepan-4-one oxime)".
Liquid Waste (Mother Liquor) Flammable/ToxicSegregate from Oxidizers (Nitric acid, Peroxides). Oximes can form explosive mixtures with strong oxidizers.[2]
Contaminated Sharps HazardousDo not rinse. Dispose of directly into sharps container.

Prohibited Actions:

  • NEVER mix oxime waste with concentrated sulfuric acid waste streams (Explosion Hazard).

  • NEVER dispose of down the drain (Aquatic Toxicity).

References

  • National Toxicology Program (NTP). (1999). Toxicology and Carcinogenesis Studies of Methylethylketoxime (CAS No. 96-29-7).[3] Technical Report Series No. 483. [Link](Cited for read-across toxicity of ketoximes).

  • European Chemicals Agency (ECHA). (2023).[3] Substance Information: Azepan-2-one oxime.[Link](Cited for analogous hazard classification).

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition. Elsevier. (Cited for Oxime/Acid thermal instability).[2]

  • Centers for Disease Control and Prevention (CDC). (2024). NIOSH Pocket Guide to Chemical Hazards: Amines.[Link](Cited for general amine handling protocols).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.